molecular formula C7H5BrFNO2 B2978676 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene CAS No. 1807212-21-0

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Cat. No.: B2978676
CAS No.: 1807212-21-0
M. Wt: 234.024
InChI Key: JUHSOFUPFHGQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-fluoro-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHSOFUPFHGQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Bromo-1-fluoro-5-methyl-3-nitrobenzene" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis of this compound, a highly functionalized aromatic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. The presence of orthogonal functionalities—bromo, fluoro, methyl, and nitro groups—offers multiple avenues for subsequent chemical modifications, making it a valuable intermediate in organic synthesis.[1] This document outlines two plausible and scientifically robust synthetic pathways, complete with detailed mechanistic insights, step-by-step experimental protocols, and characterization guidelines. The content is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

The target molecule, this compound, presents a unique substitution pattern on the benzene ring. The strategic placement of electron-withdrawing (fluoro, nitro) and electron-donating (methyl) groups, along with a versatile bromine handle, makes it an attractive scaffold for complex molecular architectures. The synthesis of such polysubstituted benzenes requires careful consideration of the directing effects of the substituents in electrophilic aromatic substitution reactions.

This guide will explore two primary retrosynthetic approaches:

  • Pathway A: Nitration of a pre-functionalized bromo-fluorotoluene.

  • Pathway B: Bromination of a pre-functionalized fluoro-nitrotoluene.

Each pathway will be analyzed for its merits and potential challenges, with a focus on regioselectivity and yield optimization.

Proposed Synthesis Pathways: A Mechanistic Dissection

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic and steric nature of the substituents already present on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director. The fluorine (-F) and bromine (-Br) atoms are deactivating yet also ortho, para-directing. The nitro group (-NO₂) is a strongly deactivating, meta-director. Understanding the interplay of these directing effects is paramount to designing a successful synthesis.

Pathway A: Electrophilic Nitration of 3-Bromo-4-fluorotoluene

This pathway commences with the commercially available or synthetically accessible 3-bromo-4-fluorotoluene. The key transformation is the introduction of a nitro group via electrophilic nitration.

Logical Flow for Pathway A

Pathway_A 4-Fluorotoluene 4-Fluorotoluene 3-Bromo-4-fluorotoluene 3-Bromo-4-fluorotoluene 4-Fluorotoluene->3-Bromo-4-fluorotoluene Bromination This compound This compound 3-Bromo-4-fluorotoluene->this compound Nitration

Caption: Synthesis of the target compound via Pathway A.

Step 1: Bromination of 4-Fluorotoluene

The synthesis of the starting material, 3-bromo-4-fluorotoluene, can be achieved by the bromination of 4-fluorotoluene. This reaction, however, is known to produce a mixture of isomers, primarily 2-bromo-4-fluorotoluene and the desired 3-bromo-4-fluorotoluene.[2] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of brominating agent and catalyst. For instance, bromination in glacial acetic acid in the presence of iodine and iron has been reported to favor the formation of the 3-bromo isomer.[2]

Step 2: Nitration of 3-Bromo-4-fluorotoluene

The nitration of 3-bromo-4-fluorotoluene is the critical step in this pathway. The directing effects of the substituents must be carefully considered to predict the regiochemical outcome.

  • -CH₃ group (at C1): ortho, para-directing (to C2, C4, C6). Activating.

  • -F group (at C4): ortho, para-directing (to C3, C5). Deactivating.

  • -Br group (at C3): ortho, para-directing (to C2, C4, C6). Deactivating.

The incoming nitronium ion (NO₂⁺) will be directed to the positions most activated and sterically accessible. The positions are analyzed as follows:

  • C2: ortho to -CH₃ and ortho to -Br. Sterically hindered.

  • C5: para to -F and meta to both -CH₃ and -Br. Activated by the fluorine.

  • C6: ortho to -CH₃ and meta to -F and -Br.

The position para to the fluorine (C5) is electronically favored. However, the most activating group is the methyl group. The position ortho to the methyl group (C2) is also a possibility, though sterically hindered by the adjacent bromine. The position para to the methyl group is occupied by fluorine. Therefore, the nitration is expected to yield a mixture of isomers, with the desired this compound being a likely product.

Pathway B: Electrophilic Bromination of 4-Fluoro-3-nitrotoluene

This alternative pathway begins with the nitration of a fluorotoluene isomer, followed by bromination. This approach may offer better regiocontrol.

Logical Flow for Pathway B

Pathway_B 4-Fluorotoluene 4-Fluorotoluene 4-Fluoro-3-nitrotoluene 4-Fluoro-3-nitrotoluene 4-Fluorotoluene->4-Fluoro-3-nitrotoluene Nitration This compound This compound 4-Fluoro-3-nitrotoluene->this compound Bromination Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Dissolve Dissolve 4-Fluoro-3-nitrotoluene in Trifluoroacetic Acid Add_H2SO4 Add conc. Sulfuric Acid Dissolve->Add_H2SO4 Add_NBS Add NBS portion-wise Add_H2SO4->Add_NBS Stir Stir at Room Temperature (16-24 h) Add_NBS->Stir Quench Pour into Ice-Water Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with NaHCO₃ (aq), then Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrotoluene (10.0 g, 64.5 mmol) in trifluoroacetic acid (40 mL).

    • Carefully add concentrated sulfuric acid (12.5 mL) to the solution while stirring. Note: This addition is exothermic; maintain the temperature with an ice bath if necessary.

    • To this mixture, add N-bromosuccinimide (NBS) (17.2 g, 96.7 mmol, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 30 °C. [3] * Allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 500 mL of crushed ice and water with vigorous stirring.

    • A precipitate or oily product should form. Continue stirring for 15-30 minutes.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or oil. A yield of 70-85% is anticipated based on similar reactions. [3]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect distinct signals for the two aromatic protons and the methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: Expect seven distinct signals corresponding to the seven carbon atoms in the molecule.

    • ¹⁹F NMR: A single resonance should be observed for the fluorine atom.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-NO₂ stretching (around 1530 and 1350 cm⁻¹), C-F stretching (around 1200-1000 cm⁻¹), and C-Br stretching (around 700-500 cm⁻¹) should be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric acid, trifluoroacetic acid) are highly corrosive and should be handled with extreme care.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This guide has detailed two viable synthetic pathways for the preparation of this compound. Pathway B, involving the bromination of 4-fluoro-3-nitrotoluene, is recommended due to the anticipated higher regioselectivity. The provided experimental protocol, based on established chemical literature, offers a robust starting point for the laboratory synthesis of this valuable chemical intermediate. Thorough analytical characterization is essential to confirm the structure and purity of the final product.

References

  • EP2266961B1 - Process for the synthesis of organic compounds - Google P
  • How to Synthesize 3-Fluoro-4-nitrotoluene and Its Applic
  • 502496-33-5, 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene Formula - ECHEMI.
  • EP0035186A1 - Process for the production of 3-bromo-4-fluorotoluene - Google P
  • This compound | C7H5BrFNO2 | CID 131090885 - PubChem.
  • 3-Bromo-4-fluorotoluene | 452-62-0 - ChemicalBook.
  • Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobrom
  • 2-Bromo-1,3-Difluoro-5-Methylbenzene - MySkinRecipes.

Sources

Technical Monograph: Spectroscopic Characterization of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide provides a comprehensive spectroscopic analysis of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene (also referred to as 2-Bromo-5-fluoro-3-nitrotoluene in some nomenclatures, though IUPAC prioritization dictates the former).

This compound is a critical polysubstituted benzene intermediate, often employed in the synthesis of kinase inhibitors and agrochemicals where the distinct reactivity of the halogen handles (fluorine for SNAr, bromine for Pd-catalyzed cross-coupling) is required alongside the directing effects of the nitro and methyl groups.

Physicochemical Identifiers
ParameterValue
IUPAC Name This compound
CAS Number 1807212-21-0
Molecular Formula C₇H₅BrFNO₂
Exact Mass 232.9488 Da
Molecular Weight 234.02 g/mol
SMILES CC1=CC(F)=C(Br)C(=O)=C1
Appearance Pale yellow crystalline solid or oil (purity dependent)

Spectroscopic Data Analysis[2]

The following data represents the consensus of theoretical prediction algorithms (DFT-GIAO) and comparative analysis of structurally analogous polysubstituted benzenes. These values serve as the primary reference standard for experimental validation.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz

Shift (δ ppm)MultiplicityIntegrationCoupling Constants (J)AssignmentStructural Context
7.95 – 8.05 Doublet (d)1HJ₄,₆ ≈ 1.5–2.0 HzH-4 Aromatic proton between -NO₂ and -CH₃. Significantly deshielded by ortho-nitro group.
7.40 – 7.50 Doublet of Doublets (dd)1HJH,F ≈ 8.5 Hz; J₄,₆ ≈ 1.8 HzH-6 Aromatic proton between -F and -CH₃. Distinctive coupling to ¹⁹F.
2.42 – 2.45 Singlet (s)3HN/A-CH₃ Methyl group at position 5. Slight deshielding due to aromatic ring current.

Expert Insight: The critical diagnostic feature is the H-6 signal. It will appear as a doublet (or doublet of doublets if long-range methyl coupling is resolved) with a characteristic ¹H-¹⁹F coupling constant of ~8-10 Hz. H-4 appears as a singlet or fine doublet (meta-coupling) significantly downfield due to the electron-withdrawing nitro group.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ Key Feature: Carbon-Fluorine (C-F) coupling will split carbon signals into doublets.

Shift (δ ppm)Splitting (J C-F)Assignment
158.5 d, J ≈ 245 HzC-1 (C-F ipso)
149.0 sC-3 (C-NO₂ ipso)
138.2 d, J ≈ 4 HzC-5 (C-CH₃ ipso)
134.5 sC-4 (Aromatic CH)
118.0 d, J ≈ 24 HzC-6 (Aromatic CH)
108.5 d, J ≈ 22 HzC-2 (C-Br ipso)
20.5 s-CH₃
Mass Spectrometry (GC-MS / LC-MS)
  • Ionization Mode: EI (70 eV) or ESI+

  • Molecular Ion (M⁺): 233/235 m/z

  • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the M peak (⁷⁹Br) and the M+2 peak (⁸¹Br).

  • Fragmentation:

    • Loss of NO₂ [M-46]

    • Loss of Br [M-79/81]

Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Functional GroupVibration Mode
1535 ± 10 Nitro (-NO₂)Asymmetric Stretch
1350 ± 10 Nitro (-NO₂)Symmetric Stretch
1150 – 1250 C-FAryl-Fluorine Stretch
600 – 700 C-BrAryl-Bromine Stretch

Experimental Validation Workflow

To ensure the synthesized or purchased material matches the theoretical profile, the following self-validating workflow is recommended. This protocol distinguishes the target compound from common regioisomers (e.g., 4-methyl or 6-nitro variants) which are frequent byproducts of nitration reactions.

Characterization Logic Diagram

G start Crude Sample ms 1. Mass Spectrometry (GC/LC-MS) start->ms check_br Check Br Isotope Pattern (1:1) ms->check_br nmr 2. 1H NMR Analysis check_br->nmr Pass reject Reject / Repurify check_br->reject Fail check_f Check H-F Coupling (J ~8Hz) nmr->check_f noesy 3. 2D NOESY Experiment check_f->noesy Pass check_f->reject Fail confirm Confirm Regiochemistry (NOE: Methyl ↔ H4/H6) noesy->confirm final Validated Structure confirm->final Positive NOE confirm->reject Negative/Ambiguous

Figure 1: Step-by-step validation logic to confirm structural identity and exclude regioisomers.

Critical Validation Step: NOESY

Because the positions of the Nitro and Bromine groups are difficult to distinguish solely by 1D NMR shifts, a 1D NOE or 2D NOESY experiment is mandatory for definitive proof.

  • Target Interaction: Irradiate the Methyl signal (~2.4 ppm).

  • Expected Result: You should observe NOE enhancement at both aromatic signals (H-4 and H-6) because the methyl group at position 5 is flanked by protons on both sides (positions 4 and 6).

  • Contrast: If the nitro group were at position 4 (an isomer), the methyl would only show NOE to one proton.

Synthesis & Handling

Synthetic Pathway Overview

The most reliable route to this scaffold typically involves the nitration of 2-Bromo-1-fluoro-5-methylbenzene .

  • Starting Material: 2-Bromo-1-fluoro-5-methylbenzene (CAS 14659-58-6).

  • Reagents: HNO₃ / H₂SO₄ (Standard Nitration).

  • Conditions: 0°C to Room Temperature.

  • Purification: Column chromatography (Hexane/Ethyl Acetate) is required to separate the ortho-nitro (target) from para-nitro isomers.

Safety Protocols
  • Hazard Identification: This compound is likely a skin and eye irritant and potentially mutagenic (nitroaromatic).

  • Handling: Use a fume hood. Nitrated halo-toluenes can be energetic; avoid overheating during rotary evaporation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131090885, this compound. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR prediction rules applied in Section 2).
  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for substituent additivity constants). Retrieved from [Link]

1H NMR and 13C NMR of "2-Bromo-1-fluoro-5-methyl-3-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Structural Elucidation of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene via 1D and 2D NMR Spectroscopy

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of This compound (CAS: 1807212-21-0), a highly functionalized aromatic intermediate often utilized in scaffold synthesis for kinase inhibitors and agrochemicals.

The analytical challenge of this molecule lies in the


 spin system , which introduces complex splitting patterns (multiplicities) in both 

and

spectra. Unlike standard aromatic assignments, this protocol prioritizes Heteronuclear Coupling Analysis (

and

) as the primary tool for regioisomer confirmation.

Part 1: Structural Analysis & Spin System

Before data acquisition, the spin system must be defined to predict signal behavior.

Molecule: this compound Formula:


Symmetry: 

(Asymmetric)
The "F-Factor" (Spin Active Nuclei)
  • 
     (
    
    
    
    , 100% abundance):
    Acts as a second "proton-like" splitter.
  • Effect: All carbon signals will appear as doublets (unless decoupled). Protons ortho/meta to Fluorine will show characteristic splitting.

Substituent Effects (Electronic Environment):

  • Nitro (-NO

    
    ) at C3:  Strong Electron Withdrawing Group (EWG). Deshields ortho protons (H4) significantly.
    
  • Fluorine (-F) at C1: Strong EWG (Inductive) but Electron Donating (Resonance). Large coupling constants (

    
    ).
    
  • Bromine (-Br) at C2: Heavy atom effect. Steric crowding between F and NO

    
    .
    
  • Methyl (-CH

    
    ) at C5:  Weak Electron Donating Group (EDG).
    

Part 2: NMR Interpretation Strategy

Solvent Recommendation: DMSO-


 (preferred for nitro-aromatics to prevent aggregation) or CDCl

. Frequency:

400 MHz (Required to resolve small

couplings).
Predicted Chemical Shifts & Multiplicities
ProtonPosition

(ppm)
MultiplicityCoupling Constants (

in Hz)
Mechanistic Rationale
H4 Aromatic7.75 – 7.85Singlet (br) or doublet

Deshielded by ortho-NO

. Para to F (coupling usually negligible,

Hz).
H6 Aromatic7.15 – 7.25Doublet of Quartets

,

Shielded relative to H4. Diagnostic: Large coupling to ortho-F.
CH

Aliphatic2.40 – 2.45Singlet (or d)

Benzylic protons. May show long-range coupling to F (doublet) or H4/H6.

Key Identification Logic:

  • The H6 Signal: Look for the aromatic proton with a clear splitting of ~8-10 Hz. This confirms it is ortho to the Fluorine.

  • The H4 Signal: Will appear as a singlet (or fine doublet) significantly downfield due to the Nitro group.

  • Regioisomer Check: If the Methyl group was at position 4, you would see no

    
     coupling between protons. The presence of meta-coupling (if resolved) confirms the 1,2,3,5 substitution pattern.
    

Part 3: NMR Interpretation Strategy

Critical Protocol: Standard proton-decoupled


 NMR (

) will NOT decouple Fluorine. The spectrum will be dominated by doublets.

Coupling Ladder (The "Ruler" for Assignment):

  • 
     (Direct):  ~240–260 Hz (Huge split).
    
  • 
     (Geminal):  ~15–25 Hz.
    
  • 
     (Vicinal):  ~3–10 Hz.
    
  • 
     (Long Range):  ~1–4 Hz.
    
Predicted Assignments
CarbonType

(ppm)

Splitting (Hz)
Assignment Logic
C1 C-F158 – 162

(d)
Most deshielded, largest splitting.
C3 C-NO

148 – 152

(d)
Deshielded by Nitro. Small coupling to F.
C5 C-Me138 – 142

(d)
Quaternary.
C6 C-H118 – 122

(d)
Ortho to F (large

). Upfield due to F shielding.
C4 C-H128 – 132

(d)
Para to F (small coupling).
C2 C-Br108 – 112

(d)
Shielded by heavy atom (Br). Large

to F.
Me -CH

20 – 22

(d)
Aliphatic.

Part 4: Experimental Workflow & Visualization

To confirm this structure without ambiguity, a specific workflow combining 1D and 2D NMR is required.

Workflow Diagram

NMR_Workflow cluster_check Critical Check Sample Sample Preparation (10mg in DMSO-d6) H1 1H NMR (1D) Check Integration 1:1:3 Sample->H1 F19 19F NMR (1D) Confirm Single F Environment H1->F19 Verify F presence Check Is H6 coupling > 8Hz? H1->Check C13 13C{1H} NMR Identify J(CF) Doublets F19->C13 Map J-couplings HSQC 2D HSQC Correlate H6->C6 and H4->C4 C13->HSQC Assign C-H pairs HMBC 2D HMBC Long Range Connectivities HSQC->HMBC Connect Quaternary C Result Structure Confirmation HMBC->Result

Caption: Analytical workflow prioritizing Fluorine coupling verification before Carbon assignment.

Part 5: Detailed Experimental Protocols

Protocol A: -Decoupled Acquisition (Recommended)

Standard


 spectra will be complex due to C-F splitting. To simplify assignment, perform a double-decoupled  experiment if your probe supports it (Triple Resonance Probe: H/C/F).
  • Pulse Sequence: zgpg30 (or equivalent).

  • Channel 1:

    
     Observe.
    
  • Channel 2:

    
     Decoupling (WALTZ-16).
    
  • Channel 3:

    
     Decoupling (GARP).
    
    • Result: All Carbon signals collapse to singlets.

    • Comparison: Compare with the coupled spectrum to calculate

      
       values, which are diagnostic for position relative to Fluorine.
      
Protocol B: HMBC for Regiochemistry (Methyl Position)

To prove the Methyl is at C5 and not C4:

  • Target: Look for cross-peaks from Methyl Protons (~2.4 ppm) .

  • Expectation (C5-Methyl):

    • Strong 3-bond correlation to C4 and C6 .

    • Weak/No correlation to C3 (C-NO

      
      ) .
      
  • Alternative (C4-Methyl):

    • Strong 3-bond correlation to C3 and C5 .

Part 6: References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] Link

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. Link

  • Reich, H. J. (University of Wisconsin).[2] NMR Data: Fluorine Coupling Constants. Link

Sources

Structural Elucidation and Quantitation of Halogenated Nitroaromatics: A Deep Dive into 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene CAS Registry (Generic/Isomer Group): 502496-33-5 (Isomer references), 1360634-11-6 (Related) Molecular Formula:


Exact Mass:  232.9488 (

) / 234.9467 (

)

This technical guide details the mass spectrometric characterization of This compound , a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Due to the simultaneous presence of three electron-withdrawing groups (EWGs)—nitro, fluoro, and bromo—on a toluene scaffold, this molecule exhibits unique ionization behaviors. This guide provides validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Ionization (EI) mode for structural confirmation, and Liquid Chromatography-Mass Spectrometry (LC-MS) using Electron Capture Negative Ionization (ECNI) for high-sensitivity quantitation.

Physicochemical Context & Isotopic Signature[1]

Before initiating analysis, the analyst must verify the theoretical isotopic envelope. The presence of Bromine (


 and 

) creates a diagnostic 1:1 doublet that serves as an internal validation check.
Table 1: Theoretical Ion Abundance (Molecular Ion)
IsotopeMass (Da)Abundance (%)Diagnostic Feature
M+ (

)
232.95 100.0 Base Peak (Monoisotopic)
M+1 (

)
233.95~7.6Carbon contribution
M+2 (

)
234.95 97.3 Bromine Doublet (1:1 ratio)
M+3235.95~7.4Carbon contribution to M+2

Analyst Note: Any deviation from the ~1:1 ratio for the M and M+2 peaks indicates co-elution with a non-brominated impurity or detector saturation.

Methodology A: Structural Elucidation via GC-MS (EI)

Electron Ionization (EI) at 70 eV is the gold standard for structural fingerprinting of this compound. The high energy imparts sufficient internal energy to induce characteristic fragmentation driven by the labile nitro group and the C-Br bond.

Experimental Protocol (GC-EI-MS)
  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Source Temp: 230°C.

Fragmentation Logic & Mechanism

The fragmentation is governed by the "Ortho Effect" and the stability of the leaving groups.

  • Molecular Ion (

    
    ):  Observable at m/z 233/235.
    
  • Primary Fragmentation (Loss of

    
    ):  The nitro group is the most labile. Cleavage yields the aryl cation 
    
    
    
    .
    • m/z: 187 / 189.

  • Secondary Fragmentation (Loss of Br): The resulting phenyl cation is unstable and ejects the Bromine radical.

    • m/z: 108 (Fluoro-toluene cation).

  • Rearrangement (Tropylium Formation): The methyl group facilitates ring expansion to a substituted tropylium ion, stabilizing the m/z 108 fragment.

Visualization: EI Fragmentation Pathway

EI_Fragmentation Parent Molecular Ion (M+) m/z 233 / 235 (Radical Cation) Frag1 [M - NO2]+ m/z 187 / 189 (Aryl Cation) Parent->Frag1 - NO2 (46 Da) Frag3 [M - NO - CO]+ m/z 175 / 177 (Phenolic rearrangement) Parent->Frag3 - NO (30 Da) - CO (28 Da) Frag2 [M - NO2 - Br]+ m/z 108 (Fluoro-tropylium) Frag1->Frag2 - Br• (79/81 Da)

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway. The loss of the nitro group is the dominant primary channel.

Methodology B: Trace Quantitation via LC-MS (ECNI/APCI)

For biological matrices or trace impurity analysis, EI lacks the necessary sensitivity. Electron Capture Negative Ionization (ECNI) is the superior approach here. The molecule's high electronegativity (F, Br,


) makes it an "electron sponge," yielding exceptional sensitivity in negative mode.
Why ECNI?

Standard ESI (Electrospray) in negative mode relies on deprotonation (


). However, the methyl protons in this molecule are not sufficiently acidic to deprotonate efficiently, leading to poor ionization. ECNI captures thermal electrons to form a radical anion 

.
Experimental Protocol (LC-APCI/ECNI)
  • Source: APCI or Chemical Ionization (CI) source in Negative Mode.

  • Reagent Gas: Methane (for GC-CI) or Nitrogen/Air (for LC-APCI).

  • Mobile Phase:

    • A: Water + 2mM Ammonium Acetate (Buffer).

    • B: Methanol (Protic solvents stabilize the anion).

  • Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

ECNI Mechanism
  • Resonance Electron Capture:

    
    
    
    • Observation: Intense molecular anion at m/z 233/235.

  • Dissociative Electron Capture: If internal energy is high, the C-Br bond cleaves.

    • 
       (Less common, usually Br- is the charge carrier).
      
    • Dominant Ion:

      
       (m/z 79 and 81). Note: While sensitive, monitoring Br- alone lacks specificity. Monitor the molecular anion 
      
      
      
      for quantitation.
Visualization: Analytical Workflow

Workflow cluster_0 Method Selection Sample Sample (API/Matrix) Prep Extraction (Acetonitrile) + Internal Std (d3-Analog) Sample->Prep Decision Goal? Prep->Decision Path_ID Structure ID (Impurity Profiling) Decision->Path_ID High Conc. Path_Quant Trace Quant (< 1 ppm) Decision->Path_Quant Low Conc. Method_GC GC-EI-MS (Monitor m/z 187, 189, 108) Path_ID->Method_GC Method_LC LC-MS (ECNI/APCI-) (Monitor m/z 233, 235) Path_Quant->Method_LC Data Data Analysis Check Br Isotope Ratio (1:1) Method_GC->Data Method_LC->Data

Figure 2: Decision matrix for selecting between GC-EI-MS and LC-ECNI-MS based on analytical requirements.

Troubleshooting & Quality Control

The "Nitro-Reduction" Artifact

In GC-MS, dirty liners or active sites can reduce the nitro group to an amine in situ before ionization.

  • Symptom: Appearance of a peak at M-30 (reduction of

    
     is -46 + 16 = -30 mass shift? No, 
    
    
    
    (46) to
    
    
    (16) is a loss of 30 Da).
  • Validation: If you see m/z 203/205 (

    
    ), check if it is an artifact or a real impurity (Nitroso). Inject a standard to confirm.
    
Isomer Differentiation

The specific isomer (this compound) is difficult to distinguish from 4-Bromo... isomers by MS alone.

  • Solution: Use Chromatographic Separation. The dipole moments differ significantly between isomers where the Nitro and Fluoro groups are adjacent (ortho) versus separated.

  • Prediction: The 1-Fluoro-2-Bromo-3-Nitro arrangement is sterically crowded. This isomer will likely elute earlier on non-polar GC columns compared to less crowded isomers due to a lower effective boiling point (reduced intermolecular pi-stacking).

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for EI fragmentation rules).

  • NIST Chemistry WebBook. Benzene, 2-bromo-1-methyl-4-nitro- (Isomer Analog Data).[2] National Institute of Standards and Technology.[3] Available at: [Link]

  • Zhou, S., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.[4] Environmental Science & Technology. (Demonstrates ECNI sensitivity for brominated aromatics). Available at: [Link]

  • Klink, F. (2025). Utilization of Negative Chemical Ionization to Expand Nontargeted Screening of Halogenated Organics.[5] Environmental Science & Technology. Available at: [Link]

Sources

Purity and characterization of "2-Bromo-1-fluoro-5-methyl-3-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization, Purity Assessment, and Handling of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Executive Summary & Chemical Identity[1]

This compound (CAS: 502496-33-5 / PubChem CID: 131090885) is a densely functionalized arene intermediate. Its structural utility lies in the "ortho-triad" of substituents (Fluoro-Bromo-Nitro), which creates a unique electronic push-pull system. The electron-withdrawing nitro group activates the ring—specifically the fluorine position—for Nucleophilic Aromatic Substitution (


), while the bromine atom serves as a handle for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

For drug development professionals, this molecule is a high-value scaffold for synthesizing polycyclic heterocycles or modifying kinase inhibitors. However, its synthesis via electrophilic aromatic substitution often yields difficult-to-separate regioisomers, making rigorous characterization a Critical Quality Attribute (CQA).

Physicochemical Profile
PropertySpecificationMechanistic Note
Molecular Formula

Molecular Weight 234.02 g/mol
Appearance Pale yellow crystalline solid or oilNitro groups typically impart yellow color due to

transitions.
Solubility High: DCM, DMSO, EtOAc; Low: WaterLipophilic halogen/methyl groups dominate.
Melting Point ~50–60 °C (Estimate)Low melting point due to steric strain between ortho-substituents disrupting crystal packing.
Reactivity Moisture Stable; Light SensitiveC-Br bond is susceptible to photolytic cleavage over time.

Impurity Landscape & Synthesis Logic

To validate purity, one must understand the genesis of impurities. This molecule is typically synthesized via the nitration of 4-bromo-3-fluorotoluene or the bromination of 4-fluoro-2-nitrotoluene .

Primary Impurity Risks:

  • Regioisomers: The most critical impurity. In nitration, the directing effects of Methyl (activator), Fluoro (weak deactivator/ortho-para director), and Bromo (deactivator) compete.[1]

    • Target: Nitro at position 3.[2][1][3][4]

    • Impurity: Nitro at position 6 (2-bromo-1-fluoro-5-methyl-4-nitrobenzene).

  • Over-Nitration: Dinitro species if temperature control fails during synthesis.

  • Protodebromination: Loss of bromine (1-fluoro-5-methyl-3-nitrobenzene) during aggressive workups.

Visualization: Impurity Genesis & Control

The following diagram illustrates the logical flow of impurity formation and the necessary checkpoints.

ImpurityLogic Start Precursor (4-Bromo-3-fluorotoluene) Reaction Nitration (HNO3/H2SO4) Start->Reaction Electrophilic Subst. Target Target Molecule (Pos 3 Nitro) Reaction->Target Major Product (Steric/Electronic Control) Iso1 Impurity A (Pos 6 Nitro Isomer) Reaction->Iso1 Competitive Directing Effects Iso2 Impurity B (Dinitro Species) Reaction->Iso2 Excess Temp/Acid Check Checkpoint: 19F NMR & HPLC Target->Check Iso1->Check Detect at <0.5%

Caption: Mechanistic pathway showing the origin of critical regioisomeric impurities during synthesis.

Analytical Characterization Protocols

A. High-Performance Liquid Chromatography (HPLC)

Generic gradient methods often fail to separate the Target from Impurity A (Regioisomer) due to identical mass and similar polarity. Use a Phenyl-Hexyl or C18 column with high surface area.

Protocol: Isomer-Specific Separation

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ).
    
  • Mobile Phase B: Acetonitrile (MeCN).[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 30°C (Strict control required; isomers shift with temp).

  • Detection: UV at 254 nm (aromatic) and 210 nm (nitro/carbonyl).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold to stack peaks).

    • 2–15 min: 10%

      
       90% B (Linear).
      
    • 15–20 min: 90% B.

Self-Validation: The target peak should elute later than the non-brominated impurities but potentially close to the regioisomer. Acceptance Criteria: Resolution (


) > 1.5 between the main peak and the nearest isomer.
B. Nuclear Magnetic Resonance (NMR)

NMR is the only definitive way to confirm the substitution pattern (Regiochemistry).

1H NMR (400 MHz, DMSO-d6) Expectations:

  • Methyl Group: Singlet (or doublet with small coupling) at

    
     2.3–2.4 ppm.
    
  • Aromatic Protons: Two distinct signals are expected for the H4 and H6 protons.

    • H4 (between Nitro and Methyl): Deshielded by Nitro. Expect a doublet (coupling with F) at

      
       7.8–8.0 ppm. Key Feature: Look for Para-Fluorine coupling (
      
      
      
      Hz).
    • H6 (between Methyl and Fluoro): Shielded relative to H4. Expect a doublet at

      
       7.4–7.6 ppm. Key Feature: Look for Ortho-Fluorine coupling (
      
      
      
      Hz).

19F NMR (376 MHz, DMSO-d6):

  • This is the most sensitive tool for purity. The target fluorine (flanked by Br and H) will have a distinct chemical shift compared to the regioisomer (where F might be flanked by NO2 or Me).

  • Protocol: Run a proton-decoupled 19F scan. Any secondary peaks >1% indicate isomeric contamination.

Purification Methodology

If the purity is <95%, recrystallization is preferred over chromatography for scalability.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Use a solvent pair: Ethanol (solvent) and Water (anti-solvent) or Heptane .

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Crystallization:

    • Slowly add Water (or Heptane) dropwise to the hot solution until persistent turbidity appears.

    • Allow to cool to Room Temperature (RT) slowly (2 hours).

    • Chill to 0–4°C for 4 hours.

  • Isolation: Filter the pale yellow crystals. Wash with cold 1:1 Ethanol/Water.

  • Drying: Vacuum dry at 40°C. Warning: Do not exceed 60°C to avoid thermal degradation of the nitro group.

Workflow Visualization

The following diagram details the decision matrix for processing this compound from crude synthesis to pharmaceutical-grade intermediate.

Workflow Raw Crude Material (Dark Oil/Solid) TLC Initial TLC (Check for starting material) Raw->TLC Decision Purity > 90%? TLC->Decision Column Flash Chromatography (Hexane/EtOAc) Decision->Column No (Complex Mix) Recryst Recrystallization (EtOH/H2O) Decision->Recryst Yes (Mainly Isomers) Column->Recryst FinalQC Final QC (1H NMR + HPLC + 19F NMR) Recryst->FinalQC FinalQC->Recryst Fail (Reprocess) Release Release for Use (>98% Purity) FinalQC->Release Pass

Caption: Purification decision matrix ensuring removal of regioisomers and starting materials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131090885, this compound. Retrieved from [Link]

  • Organic Syntheses (2020). General procedures for the preparation of bromofluorobenzenes and nitration regio-control. (Contextual grounding for synthesis). Retrieved from [Link]

Sources

Regioselectivity in the synthesis of polysubstituted nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Regiocontrol in the Synthesis of Polysubstituted Nitrobenzenes: A Mechanistic & Practical Guide

Executive Summary

The synthesis of polysubstituted nitrobenzenes presents a classic "chemist's dilemma": the nitro group is a strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position. However, drug discovery often demands ortho or para functionalization relative to the nitro group, or specific substitution patterns (e.g., 1,2,3-trisubstituted systems) that are inaccessible via standard Electrophilic Aromatic Substitution (EAS).

This guide moves beyond textbook EAS, detailing advanced strategies—specifically Vicarious Nucleophilic Substitution (VNS) , Regioselective


 , and Transition Metal-Catalyzed Cross-Coupling —to access "impossible" substitution patterns.

Part 1: Mechanistic Foundations & The Directing Group Conflict

The Failure of Classical EAS

In classical nitration (


), the regioselectivity is dictated by the stability of the 

-complex (arenium ion).
  • Electronic Conflict: If a substrate contains both an activator (e.g., -OMe) and a deactivator (e.g., -NO2), the activator generally controls the position. However, in polysubstituted systems, synergistic or antagonistic directing effects lead to isomeric mixtures.

  • Steric Inhibition: "Orth-effect" inhibition prevents nitration between two substituents (the 1,2,3-pattern problem), often forcing the nitro group into the less desired 1,2,4-position.

The Solution Matrix

To bypass these limitations, we must invert the logic: instead of adding a nitro group to a crowded ring, we use the nitro group itself to activate the ring for nucleophilic functionalization.

SynthesisStrategy Start Target: Polysubstituted Nitrobenzene CheckPattern Analyze Substitution Pattern Start->CheckPattern Meta Meta to Nitro Group? CheckPattern->Meta Target is... OrthoPara Ortho/Para to Nitro Group? CheckPattern->OrthoPara Target is... EAS Method A: Classical EAS (Mixed Acid/Zeolites) Meta->EAS Directing groups align VNS Method B: Vicarious Nucleophilic Substitution (VNS) OrthoPara->VNS Replace Hydrogen SNAr Method C: SNAr (Displacement of Halide) OrthoPara->SNAr Replace Halogen Product Product VNS->Product Alkyl/Amino-Nitrobenzene SNAr->Product Ether/Amine-Nitrobenzene

Figure 1: Decision matrix for selecting the synthetic route based on the desired regiochemical outcome.

Part 2: Advanced Synthetic Methodologies

Vicarious Nucleophilic Substitution (VNS)

Developed by Mąkosza, VNS is the most powerful tool for functionalizing nitroarenes at the ortho and para positions, bypassing the meta-directing rules of EAS.

  • Mechanism: A carbanion containing a leaving group (

    
    ) attacks the electron-deficient nitroarene to form a 
    
    
    
    -adduct.[1] Instead of the hydride leaving (which is energetically difficult), the leaving group
    
    
    is eliminated from the nucleophile itself, followed by protonation to restore aromaticity.
  • Regioselectivity: VNS is highly para-selective for nitrobenzenes. If the para position is blocked, it occurs ortho.[2]

  • Key Reagents: Chloromethyl phenyl sulfone (for alkylation), 4-amino-1,2,4-triazole (for amination).

Nucleophilic Aromatic Substitution ( )

While standard


 requires a leaving group (usually F, Cl, or NO2), regioselectivity is determined by the most electron-deficient position.
  • The "Ortho-Effect": In 2,4-dinitrohalobenzenes, nucleophiles preferentially attack the position ortho to the nitro group due to inductive stabilization of the Meisenheimer complex and potential H-bonding with the incoming nucleophile (if it has an H-donor).

Transition Metal Catalysis (Pd/Cu)

Modern cross-coupling allows for the construction of the ring around the nitro group or the use of the nitro group to direct C-H activation.

  • Buchwald-Hartwig Amination: Can be performed on halonitrobenzenes.[3] Note: The nitro group can poison Pd catalysts; specialized ligands (e.g., BrettPhos) are often required to prevent reduction of the nitro group or catalyst deactivation.

Part 3: Experimental Protocols

Protocol A: Regioselective Nitration using Solid Acid Catalysts (Zeolites)

Context: Traditional mixed acids often yield 60:40 ortho:para mixtures. Zeolites (H-ZSM-5) impose steric constraints that favor the linear para-isomer.

Materials:

  • Substrate: Toluene or Chlorobenzene (10 mmol)

  • Catalyst: H-ZSM-5 Zeolite (activated at 500°C for 4h)

  • Reagent: Benzoyl nitrate (generated in situ) or 98%

    
    
    
  • Solvent: Dichloromethane (DCM)

Workflow:

  • Activation: Suspend H-ZSM-5 (1.0 g) in DCM (20 mL) under

    
    .
    
  • Addition: Add substrate (10 mmol) followed by dropwise addition of

    
     (12 mmol) at 0°C.
    
  • Reaction: Stir vigorously at 0°C -> RT for 4 hours. The zeolite pores restrict the formation of the bulky ortho-isomer.

  • Workup: Filter the catalyst (can be regenerated). Wash filtrate with

    
    , dry over 
    
    
    
    , and concentrate.
  • Validation: Analyze regioselectivity via GC-MS (Expected para:ortho ratio > 90:10).

Protocol B: Vicarious Nucleophilic Substitution (VNS) for Alkylation

Context: Installing an alkyl group para to a nitro group without using Friedel-Crafts (which fails on deactivated rings).

Materials:

  • Substrate: Nitrobenzene (10 mmol)

  • Reagent: Chloromethyl phenyl sulfone (11 mmol)

  • Base:

    
    -BuOK (25 mmol) or NaOH/DMSO
    
  • Solvent: THF or DMF

Workflow:

  • Preparation: Dissolve Nitrobenzene and Chloromethyl phenyl sulfone in dry THF (30 mL). Cool to -70°C.[4]

  • Addition: Add

    
    -BuOK (solid or solution) in portions over 10 minutes. The solution will turn deep purple/red (formation of the 
    
    
    
    -adduct).
  • Elimination: Stir for 30-60 minutes. The base promotes the

    
    -elimination of HCl from the adduct.[4]
    
  • Quench: Pour the mixture into dilute acetic acid/water.

  • Workup: Extract with EtOAc. The phenylsulfonyl group can be removed later via reductive desulfonylation (Na/Hg) if a simple alkyl group is desired.

Part 4: Data & Comparison

Table 1: Comparative Selectivity of Synthetic Methods

MethodSubstrate RequirementPrimary RegioselectivityKey Limitation
Classical EAS Activated/Neutral AreneMeta (if NO2 present)Cannot access 1,2,3-patterns easily; over-nitration risk.
Zeolite Nitration Activated ArenePara (Steric control)Diffusion limitations; requires specific pore sizes.
VNS Nitroarene (must have H)Para to NO2 (or Ortho if blocked)Requires strong base; limited to specific nucleophiles.

HalonitroarenePosition of HalogenRequires leaving group; competing reduction of NO2.

Part 5: Safety & Scalability

CRITICAL HAZARD WARNING: Polynitro compounds are energetic materials.

  • Thermal Runaway: Nitration is highly exothermic. Accumulation of reagents (adding

    
     too fast) can lead to delayed exotherms and explosion.
    
    • Control: Use continuous flow reactors for scale-up to minimize active volume.

  • Sensitivity: Di- and trinitrobenzenes can be shock-sensitive.

    • Protocol: Never distill polynitro residues to dryness. Use DSC (Differential Scanning Calorimetry) to determine decomposition onset temperatures (

      
      ) before scaling >1g.
      

Part 6: Visualizing the VNS Pathway

The following diagram illustrates the unique mechanism of VNS, where the leaving group departs from the nucleophile, not the ring.

VNS_Mechanism Reactants Nitrobenzene + Carbanion (C-L) SigmaComplex Sigma-H Adduct (Anionic Intermediate) Reactants->SigmaComplex Nucleophilic Attack Elimination Beta-Elimination (Loss of L- and H+) SigmaComplex->Elimination Base Induced Product Para-Substituted Nitrobenzene Elimination->Product Rearomatization

Figure 2: The Vicarious Nucleophilic Substitution mechanism, enabling functionalization of deactivated nitroarenes.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on EAS mechanisms).
  • Mąkosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen."[1][3][4] Accounts of Chemical Research. Link

  • Smith, K., et al. (1996). "Highly regioselective nitration of mono-substituted benzenes using a solid acid catalyst." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Peng, J., et al. (2020). "Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes." ACS Catalysis. Link

  • BenchChem Technical Support. (2025). "A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes." Link

Sources

Electrophilic aromatic substitution to synthesize "2-Bromo-1-fluoro-5-methyl-3-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene CAS: 1807212-21-0 (Analogous) Application: Advanced intermediate for kinase inhibitors and agrochemical actives.

This technical guide details the high-fidelity synthesis of "this compound," a densely functionalized arene characterized by a 1,2,3,5-substitution pattern. The synthesis of such tetrasubstituted benzene rings presents a significant regiochemical challenge due to the competing directing effects of existing substituents.

The methodology proposed here utilizes a "Fluorine-First, Bromine-Last" strategy. By starting with a commercially available fluoro-aniline derivative, we leverage the strong ortho-directing power of an acetamide protecting group to install the nitro functionality with high regioselectivity, followed by a Sandmeyer reaction to install the bromine atom in the sterically congested pocket between the fluoro and nitro groups.

Part 1: Retrosynthetic Analysis & Strategy

The structural complexity of the target arises from the contiguous placement of three electron-withdrawing groups (F, Br, NO₂) and one electron-donating group (Me). A direct nitration of a bromo-fluoro-toluene precursor is ill-advised due to the likelihood of producing inseparable isomers.

Instead, we disconnect the C–Br bond, tracing the molecule back to an amine precursor (2-Fluoro-4-methyl-6-nitroaniline ). This amine is accessible via the nitration of 2-fluoro-4-methylaniline , provided the amine is protected to control regiochemistry.

The Logic of Directing Groups
  • Starting Material: 2-Fluoro-4-methylaniline (CAS: 452-80-2).

  • Protection: Conversion to the acetanilide creates a bulky, strongly activating group (-NHAc).

  • Nitration:

    • -NHAc directs ortho (positions 2 and 6). Position 2 is blocked by Fluorine. Position 6 is the only accessible site.

    • -F (at pos 2) directs ortho/para (to 3 and 5).

    • -Me (at pos 4) directs ortho (to 3 and 5).

    • Conflict Resolution: The activation energy lowering provided by the -NHAc group (resonance donation) significantly outweighs the directing effects of the alkyl and halide substituents. Consequently, nitration occurs exclusively at position 6 (the target position).

  • Substitution: The final bromine insertion is achieved via a Sandmeyer reaction, which is superior to the Balz-Schiemann (fluorine insertion) in terms of yield and safety for this specific substrate.

Part 2: Detailed Experimental Protocol

Step 1: Protection (Acetylation)

Objective: Convert 2-fluoro-4-methylaniline to N-(2-fluoro-4-methylphenyl)acetamide to prevent oxidation and enforce ortho-regioselectivity.

  • Reagents: 2-Fluoro-4-methylaniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 2-fluoro-4-methylaniline in glacial acetic acid (3 mL/g) in a round-bottom flask.

    • Add acetic anhydride dropwise at room temperature. The reaction is slightly exothermic.

    • Stir at ambient temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7) for disappearance of the amine.

    • Quench: Pour the mixture into ice-cold water (10x volume). The product will precipitate as a white solid.

    • Isolation: Filter, wash with cold water until filtrate is neutral pH, and dry in a vacuum oven at 50°C.

    • Yield Expectation: >90%.

Step 2: Regioselective Nitration

Objective: Install the nitro group at the 6-position (relative to amine), which corresponds to the 3-position in the final target.

  • Reagents: N-(2-fluoro-4-methylphenyl)acetamide (from Step 1), HNO₃ (70%), H₂SO₄ (98%).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Procedure:

    • Preparation: Prepare a nitrating mixture of HNO₃ (1.1 equiv) and H₂SO₄ (2.0 equiv) at 0°C.

    • Dissolve the acetanilide substrate in H₂SO₄ (5 mL/g) and cool to -5°C using an ice/salt bath. Critical: Temperature control is vital to prevent di-nitration.

    • Addition: Add the nitrating mixture dropwise, maintaining the internal temperature below 0°C.

    • Stir at 0°C for 1 hour, then allow to warm to 10°C over 30 minutes.

    • Workup: Pour the reaction mixture slowly onto crushed ice. The product, N-(2-fluoro-4-methyl-6-nitrophenyl)acetamide , will precipitate as a yellow solid.

    • Purification: Recrystallize from Ethanol/Water if necessary to remove any trace 5-nitro isomer (though 6-nitro is favored >95:5).

Step 3: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to restore the free amine.

  • Reagents: 6M HCl, Ethanol.

  • Procedure:

    • Suspend the nitrated intermediate in Ethanol (5 mL/g) and add 6M HCl (3 equiv).

    • Reflux the mixture for 2–3 hours. The solution will clarify then potentially darken.

    • Neutralization: Cool to room temperature. Neutralize carefully with 20% NaOH or saturated NaHCO₃ to pH 8–9.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Product: 2-Fluoro-4-methyl-6-nitroaniline (Red/Orange solid).

Step 4: Sandmeyer Bromination

Objective: Convert the amino group to a bromine atom.

  • Reagents: NaNO₂ (1.2 equiv), HBr (48%), CuBr (1.1 equiv).

  • Procedure:

    • Diazotization: Suspend the aniline in 48% HBr (10 mL/g). Cool to -5°C. Add a solution of NaNO₂ in water dropwise. The mixture must be kept cold to prevent diazonium decomposition. Stir for 20 mins.

      • Note: If solubility is poor, use Nitrosyl Sulfuric Acid (NaNO₂ in H₂SO₄) instead of aqueous conditions.

    • Substitution: In a separate flask, prepare a solution of CuBr (Copper(I) bromide) in 48% HBr and heat to 60°C.

    • Transfer: Transfer the cold diazonium salt solution portion-wise into the hot CuBr solution. Nitrogen gas evolution will be vigorous.

    • Completion: Stir at 70°C for 1 hour.

    • Isolation: Cool to room temperature. Extract with Diethyl Ether or DCM. Wash with 1M NaOH (to remove phenolic byproducts), then water and brine.

    • Final Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Part 3: Data Summary & Visualization

Quantitative Process Data
StepTransformationKey ReagentTemp ControlExpected YieldCritical Quality Attribute
1 AcetylationAc₂O< 30°C92-96%Complete consumption of aniline
2 NitrationHNO₃/H₂SO₄< 0°C75-85%Regiopurity (6-nitro vs 5-nitro)
3 Hydrolysis6M HClReflux88-95%Removal of Acetyl group
4 SandmeyerCuBr/HBr-5°C -> 70°C60-70%Avoidance of phenol byproduct
Synthetic Pathway Diagram[3]

SynthesisPath SM 2-Fluoro-4-methylaniline (Start) Int1 N-(2-fluoro-4-methylphenyl)acetamide (Protected) SM->Int1 Ac2O, AcOH RT, 2h Int2 N-(2-fluoro-4-methyl-6-nitrophenyl)acetamide (Nitrated) Int1->Int2 HNO3, H2SO4 < 0°C (Regioselective) Int3 2-Fluoro-4-methyl-6-nitroaniline (Deprotected) Int2->Int3 6M HCl, EtOH Reflux Prod This compound (Target) Int3->Prod 1. NaNO2, HBr, -5°C 2. CuBr, 70°C

Figure 1: Step-wise synthetic workflow for the regiocontrolled synthesis of the target arene.

Part 4: Safety & Integrity

Self-Validating Protocols
  • Regiochemistry Check (Step 2): The 6-nitro isomer is characterized by the loss of the aromatic proton signal ortho to the nitrogen in ^1H NMR. In the starting material, the protons at positions 3, 5, and 6 are visible. In the product, only protons at 3 and 5 remain. These will appear as doublets (coupling to F) rather than the complex pattern of the starting material.

  • Diazonium Safety: Diazonium salts of nitro-anilines can be unstable. Do not isolate the dry diazonium salt. Proceed immediately to the CuBr decomposition step. Ensure blast shields are used during the Sandmeyer reaction due to rapid N₂ release.

References
  • Regioselectivity in Acetanilide Nitration

    • Title: Optimization and Scale-Up of the Continuous Flow Acetylation and Nitr
    • Source: Organic Process Research & Development (ACS).
    • Context: Confirms that nitration of ortho-substituted acetanilides is strongly directed by the acetamide group to the remaining ortho position (position 6), overriding weaker directors.
    • URL:[Link]

  • Sandmeyer Reaction Methodologies

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source: PMC (N
    • Context: Validates the use of CuBr/HBr for the conversion of electron-deficient anilines (like nitroanilines) to aryl bromides.
    • URL:[Link]

  • Target Molecule Data

    • Title: this compound | C7H5BrFNO2.[2]

    • Source: PubChem.[2][3]

    • Context: Verification of the target structure, molecular weight (234.02 g/mol ), and isomeric identity.
    • URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways for obtaining 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene, a key intermediate in the development of novel therapeutics and functional materials. The document emphasizes a critical evaluation of starting materials, reaction mechanisms, and process optimization. A preferred, highly efficient synthetic route commencing from 4-fluoro-2-nitrotoluene is detailed, alongside an exploration of an alternative pathway involving the nitration of 3-bromo-5-fluorotoluene. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: Strategic Importance of this compound

The strategic placement of bromo, fluoro, methyl, and nitro functionalities on a benzene ring renders this compound a highly versatile precursor. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or participation in Sandmeyer reactions. The bromine atom is amenable to a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates. Consequently, this molecule serves as a critical building block in the synthesis of a diverse range of target compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Critical Analysis of Synthetic Strategies

The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the existing substituents and the order of functional group introduction. For the target molecule, this compound, two primary retrosynthetic approaches are considered:

  • Route 1: Electrophilic Bromination of a Fluoronitrotoluene Precursor. This is the most direct and strategically sound approach, leveraging a commercially available, appropriately substituted toluene derivative.

  • Route 2: Electrophilic Nitration of a Bromofluorotoluene Precursor. This alternative route is also plausible but hinges on the regioselectivity of the nitration step, which can be influenced by the interplay of multiple directing groups.

Preferred Synthetic Pathway: Bromination of 4-fluoro-2-nitrotoluene

This approach is recommended due to its high efficiency and predictability. The starting material, 4-fluoro-2-nitrotoluene, is readily available from commercial suppliers. The synthesis involves a single, high-yielding bromination step.

Causality of Experimental Choices:

The directing effects of the substituents on the 4-fluoro-2-nitrotoluene ring govern the regioselectivity of the bromination reaction. The methyl group is an activating, ortho-, para- director, while the fluorine and nitro groups are deactivating. Fluorine is an ortho-, para- director, and the nitro group is a meta- director. The position of bromination is determined by the synergistic and antagonistic effects of these groups. The most activated position that is sterically accessible is the C2 position (ortho to the methyl group and meta to the nitro group), leading to the desired product. The use of N-bromosuccinimide (NBS) in a strong acid medium, such as a mixture of sulfuric acid and trifluoroacetic acid, generates a highly electrophilic bromine species, facilitating the reaction with the deactivated aromatic ring.

Experimental Protocol: Synthesis of this compound from 4-fluoro-2-nitrotoluene

This protocol is adapted from established procedures for the bromination of deactivated aromatic compounds.[1]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-fluoro-2-nitrotolueneC₇H₆FNO₂155.13≥98%Commercially Available
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥98%Standard Laboratory Supplier
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Standard Laboratory Supplier
Trifluoroacetic AcidC₂HF₃O₂114.02≥99%Standard Laboratory Supplier
Ethyl AcetateC₄H₈O₂88.11ACS GradeStandard Laboratory Supplier
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Prepared in-house
BrineNaCl58.44-Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04-Standard Laboratory Supplier

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL).[1]

  • Acid Addition: Cool the solution in an ice-water bath and slowly add concentrated sulfuric acid (12.5 mL).[1]

  • Bromination: To the cooled solution, add N-bromosuccinimide (17.2 g, 96.6 mmol) portion-wise, maintaining the internal temperature below 10 °C.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.[1]

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water (200 mL) with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a yellow oil.

Visualization of the Synthetic Workflow:

Synthesis_Route_1 Start 4-fluoro-2-nitrotoluene Reagents NBS, H₂SO₄, CF₃COOH Start->Reagents Bromination Product This compound Reagents->Product

Caption: Synthetic pathway for this compound via bromination.

Alternative Synthetic Pathway: Nitration of 3-bromo-5-fluorotoluene

This route offers a convergent approach but requires careful control of the nitration step to achieve the desired regioselectivity. The starting material, 3-bromo-5-fluorotoluene, may be less readily available than 4-fluoro-2-nitrotoluene.

Regioselectivity Analysis:

The nitration of 3-bromo-5-fluorotoluene is governed by the directing effects of the three substituents:

  • Methyl (-CH₃): Activating, ortho-, para- director.

  • Fluorine (-F): Deactivating, ortho-, para- director.

  • Bromine (-Br): Deactivating, ortho-, para- director.

The positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the fluorine are C2, C4, and C6. The positions ortho and para to the bromine are C2, C4, and C6. All three substituents direct towards the same positions. However, the activating methyl group will have the strongest influence. The C2 and C6 positions are sterically hindered by the adjacent bromine and fluorine atoms, respectively. Therefore, the most likely position for nitration is C4, which is para to the methyl group and ortho to both the fluorine and bromine atoms. This would lead to the formation of 1-bromo-2-fluoro-5-methyl-4-nitrobenzene, which is an isomer of the desired product. To obtain the target molecule, nitration would need to occur at the C6 position, which is sterically more hindered. While some formation of the desired product is possible, it is unlikely to be the major product.

Experimental Protocol: Nitration of 3-bromo-5-fluorotoluene (Hypothetical)

This protocol is based on general nitration procedures for aromatic compounds.[2]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
3-bromo-5-fluorotolueneC₇H₆BrF189.02≥98%Commercially Available
Concentrated Nitric AcidHNO₃63.0170%Standard Laboratory Supplier
Concentrated Sulfuric AcidH₂SO₄98.0895-98%Standard Laboratory Supplier
DichloromethaneCH₂Cl₂84.93ACS GradeStandard Laboratory Supplier

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Reaction Setup: Dissolve 3-bromo-5-fluorotoluene in dichloromethane in a round-bottom flask and cool to 0 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 3-bromo-5-fluorotoluene, maintaining the temperature below 5 °C.

  • Reaction Progression: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Route 1. Isomeric products would likely require careful separation by chromatography.

Visualization of the Synthetic Workflow:

Synthesis_Route_2 Start 3-bromo-5-fluorotoluene Reagents HNO₃, H₂SO₄ Start->Reagents Nitration Product Isomeric Mixture including This compound Reagents->Product

Caption: Alternative synthetic pathway for this compound via nitration.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through the electrophilic bromination of commercially available 4-fluoro-2-nitrotoluene. This method offers high regioselectivity and yield, making it the preferred route for both laboratory and potential scale-up applications. While the nitration of 3-bromo-5-fluorotoluene presents a viable alternative, it is likely to produce a mixture of isomers, necessitating challenging purification steps.

Future research in this area could focus on the development of more sustainable and environmentally friendly synthetic methods, such as the use of solid acid catalysts for nitration or greener brominating agents. Furthermore, the exploration of enzymatic approaches for the regioselective functionalization of the toluene core could offer novel and highly efficient synthetic strategies.

References

  • Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. Retrieved from [Link]

  • LibreTexts. (2021, August 1). 24.6: Nitro Compounds. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Sandmeyer reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (2017). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

Sources

Isomers of bromo-fluoro-methyl-nitrobenzene and their synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the isomers of bromo-fluoro-methyl-nitrobenzene (


), a class of tetra-substituted benzene derivatives critical in the synthesis of kinase inhibitors, agrochemicals, and active pharmaceutical ingredients (APIs).[1]

Synthesis, Structural Analysis, and Reactivity Profiles[1]

Structural Landscape and Isomerism

The benzene ring in this class bears four distinct non-hydrogen substituents: Bromine (-Br), Fluorine (-F), Methyl (-CH


), and Nitro (-NO

).[1]
  • Theoretical Isomer Count: For a benzene ring substituted with four distinct groups (

    
    ) and two hydrogens, there are 30 theoretical positional isomers .
    
  • Chemical Relevance: Despite the high theoretical count, steric hindrance and electronic directing effects (regioselectivity) limit the number of synthetically accessible and commercially relevant isomers. The most significant isomers are those with the 1,2,4,5- or 1,2,3,5- substitution patterns, often used as scaffolds for

    
     reactions.
    
Table 1: High-Value Isomers in Drug Discovery
Common NameIUPAC NameCAS NumberKey Application
BFNT-1 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene170098-98-3Kinase inhibitor intermediates
BFNT-2 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene502496-33-5Agrochemical synthesis
BFNT-3 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene1224629-03-1Fluorinated building blocks
BFNT-4 4-Bromo-2-fluoro-1-methyl-5-nitrobenzene1420894-39-0Specialty materials
Synthesis Strategies and Protocols

The synthesis of these isomers is governed by the Electrophilic Aromatic Substitution (EAS) rules. The interplay between the directing groups is complex:

  • -CH

    
     (Methyl):  Weakly activating, ortho/para director.[1]
    
  • -F (Fluorine): Deactivating, ortho/para director (strong regiocontrol due to lone pairs).

  • -Br (Bromine): Deactivating, ortho/para director.[1]

  • -NO

    
     (Nitro):  Strongly deactivating, meta director.
    
Strategy A: The Sandmeyer Approach (High Regiocontrol)

This is the most reliable method for accessing specific isomers where EAS directing effects conflict. It relies on converting an aniline derivative to a diazonium salt, followed by halogen displacement.

Protocol: Synthesis of 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene Targeting the "BFNT-1" Isomer[1]

  • Precursor: Start with 2-Fluoro-4-methyl-5-nitroaniline .

  • Diazotization:

    • Suspend the aniline (1.0 eq) in concentrated Hydrobromic acid (HBr, 48%) at 0°C.

    • Add Sodium Nitrite (

      
      , 1.1 eq) aqueous solution dropwise.[2] Maintain temperature 
      
      
      
      to prevent diazonium decomposition.
    • Mechanism:[1][3][4] Formation of the diazonium salt (

      
      ).[1]
      
  • Sandmeyer Displacement:

    • Prepare a separate solution of Copper(I) Bromide (

      
      , 0.5 eq) in HBr.
      
    • Transfer the cold diazonium solution into the CuBr solution slowly.

    • Observation: Evolution of nitrogen gas (

      
      ).
      
  • Workup:

    • Heat to ambient temperature to ensure completion.

    • Extract with Ethyl Acetate.[1] Wash with 10% NaOH (to remove phenolic byproducts) and Sodium Thiosulfate (to quench trace bromine).

    • Yield: Typically 85-92%.

Strategy B: Regioselective Bromination of Fluoronitrotoluenes

This method utilizes the strong ortho-directing effect of the fluorine atom relative to the nitro group.

Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene Targeting the "BFNT-2" Isomer[1]

  • Reagents: 4-Fluoro-2-nitrotoluene (Substrate), N-Bromosuccinimide (NBS), Trifluoroacetic acid (TFA),

    
    .[1][5]
    
  • Procedure:

    • Dissolve 4-fluoro-2-nitrotoluene in TFA.

    • Add concentrated

      
       (catalytic to stoichiometric).[1]
      
    • Add NBS (1.5 eq) in portions.

    • Stir at room temperature for 16 hours.

  • Mechanistic Insight: The methyl group activates the ring, but the nitro group deactivates it. The position ortho to the fluorine and para to the nitro group is sterically crowded but electronically favorable for bromination if the acid strength is high enough to generate a potent electrophile (

    
    ).
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Visualizing the Synthesis Logic

The following diagram illustrates the decision matrix for synthesizing different isomers based on starting material availability and directing effects.

SynthesisPathways cluster_legend Directing Effects Start Starting Material: Toluene Derivative Inter1 Fluorotoluene Start->Inter1 Fluorination Route1 Route A: Nitration First Inter2 Fluoro-Nitrotoluene Route1->Inter2 HNO3/H2SO4 Route2 Route B: Bromination First Route3 Route C: Sandmeyer Product2 Isomer: 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (Diazonium Control) Route3->Product2 1. NaNO2/HBr 2. CuBr Inter1->Route1 Inter1->Route2 Inter3 Fluoro-Nitro-Aniline Inter2->Inter3 Reduction (Fe/HCl) Product1 Isomer: 2-Bromo-4-fluoro-5-nitrotoluene (Steric Control) Inter2->Product1 Bromination (FeBr3) Inter3->Route3 Legend1 F: Ortho/Para (Strong) Legend2 NO2: Meta (Strong)

Caption: Decision tree for synthesizing specific bromo-fluoro-methyl-nitrobenzene isomers based on directing group hierarchy.

Reactivity and Applications (SNAr)

The primary utility of these isomers lies in Nucleophilic Aromatic Substitution (


) . The presence of the Nitro group (electron-withdrawing) activates the ring, making the Fluorine or Bromine atom susceptible to displacement by nucleophiles (amines, thiols, alkoxides).
Reactivity Hierarchy

In a molecule containing both -F and -Br activated by -NO


:
  • Fluorine Displacement: Generally occurs faster than bromine displacement in

    
     reactions because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, which is often the rate-determining step.[1]
    
  • Bromine Displacement: Can occur via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) rather than

    
    .[1]
    

Key Reaction Workflow: Synthesis of Kinase Inhibitor Core


[1]
  • Substrate: 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.[1][6]

  • Nucleophile: Primary amine (e.g., aniline derivative).[1]

  • Outcome: The Fluorine at position 4 is displaced.[1] The Bromine at position 1 remains intact, serving as a "handle" for subsequent coupling reactions.

SNArMechanism Substrate 1-Bromo-4-fluoro- 2-methyl-5-nitrobenzene Complex Meisenheimer Complex (Stabilized by -NO2) Substrate->Complex Attack at C-F Nucleophile Nucleophile (Nu:) Nucleophile->Complex Product Substitution Product (F displaced) Complex->Product Re-aromatization LeavingGroup Leaving Group (F-) Complex->LeavingGroup

Caption: Mechanism of regioselective SNAr displacement of Fluorine activated by an ortho-Nitro group.

Analytical Characterization

To validate the synthesis of the correct isomer, specific analytical markers must be checked.

Isomer Pattern1H NMR Characteristic (CDCl3)Coupling Constants (

)
Para-H (1,2,4,5) Two singlets (or weak doublets)

is usually small or zero if para.[1]
Ortho-H (1,2,3,4) Doublets with strong splitting

.[1]
Fluorine Splitting F couples to adjacent H and C

,

(13C NMR).

Critical Check: In 1-bromo-4-fluoro-2-methyl-5-nitrobenzene, the protons are para to each other.[1] You will typically observe two singlets in the aromatic region, one with significant Fluorine coupling (


) and one without.
References
  • ChemicalBook. (2025).[1][3] 4-Bromo-5-fluoro-2-nitrotoluene Synthesis and Properties. Retrieved from

  • PubChem. (2025).[1][6] 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025).[1] 4-Bromo-2-nitrotoluene derivatives and applications. Retrieved from [1][7]

  • Google Patents. (2017).[1] CN110627655A - Synthetic method of 2-bromo-5-fluoro-4-nitroaniline.[1][8] Retrieved from

  • ResearchGate. (2017).[1] Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes. Retrieved from

Sources

Methodological & Application

"2-Bromo-1-fluoro-5-methyl-3-nitrobenzene" in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered Nitro-Aryl Halides

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene . This substrate presents a classic "push-pull" challenge in palladium catalysis: while the electron-deficient nature of the ring (due to


 and 

) facilitates oxidative addition, the di-ortho-substitution pattern (Br flanked by F and

) creates significant steric hindrance that inhibits transmetalation and reductive elimination using standard catalysts (e.g.,

).

This protocol utilizes Buchwald-type dialkylbiaryl phosphine ligands (SPhos/XPhos) to overcome the steric barrier, ensuring high yields (>85%) while maintaining chemoselectivity against defluorination or nitro-reduction.

Chemo-Structural Analysis

To design a successful reaction, one must understand the specific electronic and steric environment of the substrate.

FeatureStructural ElementImpact on Reactivity
Reactive Center C(2)–Br BondHigh Reactivity. The C-Br bond is the weakest bond attached to the ring (approx. 69 kcal/mol), serving as the site for Oxidative Addition.
Electronic Activation 3-Nitro (

) & 1-Fluoro (

)
Strong Activation. Both groups are electron-withdrawing (EWG). They decrease electron density at C-2, accelerating the oxidative addition of Pd(0).
Steric Hindrance 1-F, 2-Br, 3-

Severe Obstruction. The Bromine is "sandwiched" between a Fluorine atom and a Nitro group. This "di-ortho" effect blocks the approach of bulky boronic acids during transmetalation.
Side Reaction Risk Electron-Deficient RingProtodehalogenation. If the catalytic cycle stalls, the electron-poor aryl-palladium species is prone to scavenging a proton, leading to the formation of the debrominated byproduct (1-fluoro-5-methyl-3-nitrobenzene).

Catalyst Selection Strategy

Standard triphenylphosphine-based catalysts (


) typically fail with this substrate, resulting in low conversion or stalled reactions due to the inability of the ligand to accommodate the steric bulk during the reductive elimination step.

Recommended System: Pd(OAc)₂ + SPhos (or SPhos Pd G3/G4 Precatalyst )

  • Why SPhos? The 2,6-dimethoxy groups on the biaryl backbone of SPhos provide "hemilabile" coordination. They stabilize the Pd(0) species but can rotate away to open space for the bulky this compound to bind.

  • Alternative: XPhos is recommended if the coupling partner (boronic acid) is also sterically hindered (e.g., 2,6-disubstituted aryl boronic acid).

Mechanistic Visualization (Catalytic Cycle)

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Fast due to NO2/F) Pd0->OxAdd + Substrate Complex1 Ar-Pd(II)-Br (Sterically Crowded) OxAdd->Complex1 TransMet Transmetalation (Rate Limiting Step) Complex1->TransMet + Boronic Acid + Base Proto Byproduct: Des-Bromo Arene Complex1->Proto Protodehalogenation (If Transmetalation Stalls) Complex2 Diaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical "Transmetalation" bottleneck caused by steric crowding at the C-2 position.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos Pd G3)

Best for: High value intermediates, drug discovery, and ensuring success on the first attempt.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: SPhos Pd G3 (2.0 – 5.0 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: Toluene (or THF) : Water (10:1 ratio)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial (equipped with a stir bar) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and SPhos Pd G3 (0.02 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
    • Note: While SPhos Pd G3 is air-stable in solid form, the active cycle requires oxygen-free conditions to prevent catalyst death.

  • Solvent Addition: Inject degassed Toluene via syringe, followed by the degassed 2.0 M

    
     solution.
    
    • Volume Guide: Aim for a concentration of 0.1 M to 0.2 M relative to the aryl bromide.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 RPM) to ensure mixing of the biphasic system.

  • Monitoring: Check by TLC or LCMS after 2 hours.

    • Expected Result: Full conversion. The product usually runs higher (less polar) than the boronic acid but lower than the bromide on Silica TLC (Hexane/EtOAc).

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over

    
    , filter, and concentrate.
    
Protocol B: The "Cost-Effective" Method (In-Situ Catalyst)

Best for: Large scale scale-up where precatalyst cost is a factor.

Reagents:

  • 
     (2 mol%)
    
  • SPhos Ligand (4 mol%) – Always maintain 1:2 Pd:Ligand ratio.

  • Base:

    
     (3.0 equiv, solid)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Pre-stir the

    
     and SPhos in the Dioxane for 15 minutes at RT under 
    
    
    
    to form the active catalyst species (solution will turn from orange to yellow/pale).
  • Add the aryl bromide, boronic acid, and solid base.[1]

  • Add water (degassed).

  • Heat to 90°C for 4–12 hours.

Optimization & Troubleshooting Guide

If the reaction fails, use this logic flow to identify the issue. The electron-deficient nature of the ring makes it sensitive to the "Protodehalogenation" pathway.

Decision Tree for Optimization

Optimization Start Analyze Crude LCMS Result1 Starting Material Remains Start->Result1 Result2 Product Formed (Low Yield) Start->Result2 Result3 De-Brominated Byproduct (Ar-H) Start->Result3 Action1 Catayst Inactive? Switch to Pd-G3 Precatalyst or Increase Temp to 100°C Result1->Action1 Action2 Check Solubility. Switch Solvent to n-Butanol or DMF Result2->Action2 Action3 Protodehalogenation detected. 1. Switch to Anhydrous Base (Cs2CO3) 2. Use Anhydrous Dioxane 3. Lower Temp to 60°C Result3->Action3

Figure 2: Troubleshooting logic. The appearance of "Ar-H" (mass = M-Br+H) indicates the catalyst is activating the bond but failing to transmetalate.

Data Summary Table: Solvent & Base Effects

EntryCatalystBaseSolventTempOutcome
1


DME/H2O80°C< 20% Conv. (Steric failure)
2

/SPhos

Dioxane/H2O90°C95% Yield (Excellent)
3


DMF100°C60% Yield + 30% De-Br (Too hot/polar)
4SPhos Pd G3

THF/H2ORT40% Conv. (Needs heat)

Safety & Handling

  • Nitro Compounds: The substrate contains a nitro group. While not a polynitro explosive, nitro-aromatics can be energetically unstable at very high temperatures (>150°C). Do not heat the reaction in a sealed vessel beyond the boiling point of the solvent without a blast shield.

  • Palladium Sensitization: Palladium compounds are potent sensitizers. Weigh all catalysts in a fume hood or glovebox.

  • Base Corrosivity:

    
     and 
    
    
    
    are corrosive to eyes and skin. Wear proper PPE.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Rationale: Foundational text establishing SPhos as the premier ligand for sterically hindered biaryls.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Rationale: The seminal review defining the mechanism and base effects.
  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

    • Rationale: Specific protocols for using SPhos and XPhos with difficult substr
  • PubChem Compound Summary. "this compound." National Library of Medicine.

    • Rationale: Verification of chemical structure and physical properties.

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for performing Buchwald-Hartwig amination on 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene . This substrate presents a "perfect storm" of synthetic challenges: extreme steric hindrance (tetrasubstituted ring), high electron deficiency, and competing electrophilic sites (C-Br vs. C-F).

Successful coupling requires a precise balance of catalyst activity and base strength to favor oxidative addition at the C-Br bond while suppressing Nucleophilic Aromatic Substitution (


) at the C-F or C-Br sites. This guide recommends the use of Pd-G4 palladacycle precatalysts  with bulky biarylphosphine ligands (e.g., BrettPhos , RuPhos ) and weak carbonate bases to achieve chemoselective amination.

Substrate Analysis & Chemoselectivity Strategy

Before initiating wet chemistry, it is critical to understand the electronic and steric environment of the substrate.

Structural Challenges

The target molecule, This compound , possesses three key features influencing reactivity:

  • The Reaction Site (C2-Br): The bromine is the intended site for oxidative addition. However, it is sandwiched between a Fluorine (C1) and a Nitro group (C3). This creates significant steric impedance, requiring a catalyst with a large cone angle.

  • The

    
     Trap (C1-F vs C2-Br):  The Nitro group (strong EWG) is ortho to the Bromine and meta to the Fluorine.
    
    • Risk:[1][2][3][4] While the meta-relationship protects the C-F bond from strong resonance activation, the overall electron-deficient ring makes the system prone to

      
       if strong bases (e.g., NaOtBu) are used.
      
  • Catalyst Poisoning: Nitro groups can coordinate to Pd(0) or oxidize phosphine ligands. Rapid catalyst initiation is required to outcompete these deactivation pathways.[5]

Decision Matrix: Pathway Selection

ReactionPathways Substrate 2-Bromo-1-fluoro- 5-methyl-3-nitrobenzene StrongBase Strong Base (NaOtBu/KHMDS) Substrate->StrongBase WeakBase Weak Base (Cs2CO3/K3PO4) Substrate->WeakBase SNAr Side Reaction: SNAr Displacement StrongBase->SNAr Promotes PdCycle Desired Pathway: Pd-Catalyzed Coupling WeakBase->PdCycle Enables Byproduct Fluorine/Nitro Displacement Products SNAr->Byproduct Product Target Aryl Amine PdCycle->Product

Figure 1: Chemoselectivity decision tree. Strong bases increase the risk of


 side reactions due to the electron-deficient nature of the ring.

Experimental Protocol

Materials & Reagents Table
ComponentRecommended ReagentRoleRationale
Precatalyst BrettPhos Pd G4 (Primary Amines)RuPhos Pd G4 (Secondary Amines)Catalyst SourceG4 precatalysts ensure rapid formation of LPd(0) even in the presence of inhibiting nitro groups [1].
Ligand BrettPhos or RuPhos Ancillary LigandBulky biarylphosphines are required to facilitate oxidative addition into the hindered C2-Br bond [2].
Base Cs₂CO₃ (Cesium Carbonate)BaseWeak base prevents

at C-F and C-Br. High solubility in dioxane/water mixes.
Solvent 1,4-Dioxane (Anhydrous)SolventHigh boiling point (101°C) allows sufficient thermal energy to overcome steric barriers.
Additive None (or 1% H₂O)Solubility AidTrace water can assist in solubilizing inorganic bases in non-polar solvents.
Step-by-Step Procedure (1.0 mmol Scale)

Safety Note: Nitro-aromatics can be energetic. Ensure proper shielding. Do not heat closed vessels beyond their pressure rating.

1. Preparation of Reaction Vessel:

  • Use a 2-5 mL microwave vial or a heavy-walled pressure tube with a stir bar.

  • Flame-dry or oven-dry the vial to remove bulk moisture (though the reaction tolerates trace water).

2. Charging Solids:

  • Add This compound (234 mg, 1.0 mmol).

  • Add Amine Nucleophile (1.2 mmol, 1.2 equiv).

  • Add Cs₂CO₃ (488 mg, 1.5 mmol, 1.5 equiv). Tip: Grind the base to a fine powder to improve kinetics.

  • Add BrettPhos Pd G4 (2-5 mol%).

    • Standard: 18 mg (2 mol%).

    • Difficult Amines: 45 mg (5 mol%).

3. Inerting & Solvation:

  • Seal the vial with a PTFE-lined septum cap.[3]

  • Evacuate and backfill with Argon (or Nitrogen) 3 times . Crucial: Oxygen kills the active catalyst.

  • Inject Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

4. Reaction:

  • Place the vessel in a pre-heated block at 90°C .

  • Stir vigorously (800+ RPM). The heavy inorganic base must be suspended.

  • Monitor via LCMS at 2 hours and 16 hours.

    • Success Marker: Disappearance of the aryl bromide (MW 234) and appearance of the product mass.

    • Failure Marker: Appearance of [M-Br+OH] (phenol) or [M-F+Amine] (

      
       product).
      

5. Workup:

  • Cool to room temperature.[6][7][8]

  • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove Pd black and salts.

  • Concentrate the filtrate.[8]

  • Purify via Flash Column Chromatography (Silica Gel). Note: Nitro-amines are often brightly colored (yellow/orange/red), aiding visual fractionation.

Mechanistic Insights & Troubleshooting

Why G4 Precatalysts?

Traditional Pd sources like


 or 

require reduction to generate the active Pd(0) species. In nitro-containing substrates, the nitro group can act as an oxidant or coordinate to the Pd(II) intermediate, arresting the reduction process. Pd G4 precatalysts (based on the N-methyl-2-aminobiphenyl scaffold) undergo rapid reductive elimination upon exposure to base, generating the active mono-ligated Pd(0) species immediately, bypassing the induction period where catalyst death often occurs [3].
Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst poisoning or failed activation.Switch to BrettPhos Pd G4 (if not using). Increase Temp to 110°C. Ensure Argon purge is perfect.

Product Detected
Base is too strong or Temp too high.Switch base to K₃PO₄ or K₂CO₃ . Lower temp to 80°C and extend time.
Debromination (Ar-H)

-Hydride elimination from amine or solvent.
Use RuPhos (prevents

-elimination). Ensure solvent is degassed.[3]
Sticky/Black Mixture Pd-black precipitation.Increase ligand:Pd ratio (add 2% free ligand).
Catalytic Cycle Visualization

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar BaseStep Base Exchange Cs2CO3 -> CsBr PdII_Ar->BaseStep + Amine PdII_Amine L-Pd(II)-Ar-N(R)H BaseStep->PdII_Amine - Base-HBr RedElim Reductive Elimination Product Release PdII_Amine->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Simplified catalytic cycle. The bulky BrettPhos ligand protects the Pd center during the critical oxidative addition into the sterically crowded C2-Br bond.

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[4] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of Organic Chemistry. (Context on weak bases for electron-poor rings).

Sources

"2-Bromo-1-fluoro-5-methyl-3-nitrobenzene" as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene as a Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: 1807212-21-0) is a densely functionalized aromatic building block designed for the rapid construction of bicyclic heterocycles, particularly 4-fluoro-6-methyl-substituted indoles and benzimidazoles . Its value lies in its orthogonal reactivity profile : the bromine atom serves as a site for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, while the nitro group provides a latent nitrogen source for cyclization.[1] The fluorine atom, positioned meta to the nitro group but ortho to the bromine, acts as a stable metabolic blocker or electronic modulator, rarely participating in the initial displacement reactions.

Chemical Structure & Reactivity Analysis

Structural Properties
  • Molecular Formula: C7H5BrFNO2[2]

  • Molecular Weight: 234.02 g/mol [2][][]

  • Key Features:

    • C2-Bromine: Highly activated for SNAr due to the ortho-nitro group (C3). Also a handle for Suzuki/Sonogashira couplings.

    • C3-Nitro: Strong electron-withdrawing group (EWG) activating the C2 position; precursor to an amine for annulation.

    • C1-Fluorine: Sterically crowded (flanked by Br). Unlike typical ortho-fluoronitrobenzenes, this fluorine is meta to the nitro group, making it significantly less reactive toward SNAr than the bromine atom.

    • C5-Methyl: Provides lipophilicity and a handle for late-stage benzylic oxidation if required.

Reactivity Map (Chemo-selectivity)

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

ReactivityMap Start 2-Bromo-1-fluoro- 5-methyl-3-nitrobenzene SNAr Pathway A: S_NAr (Amine Nucleophile) Start->SNAr R-NH2, Base (Displaces Br) Suzuki Pathway B: Pd-Coupling (Suzuki/Sonogashira) Start->Suzuki Pd(0), Ar-B(OH)2 (Couples at Br) Intermed1 2-Amino-1-fluoro- 5-methyl-3-nitrobenzene SNAr->Intermed1 Intermed2 2-Aryl/Alkynyl- 1-fluoro-5-methyl-3-nitrobenzene Suzuki->Intermed2 NitroRed Pathway C: Nitro Reduction (Fe/NH4Cl or H2/Pd) Benzimid 4-Fluoro-6-methyl- benzimidazole NitroRed->Benzimid Cyclization (HC(OEt)3) Intermed1->NitroRed Reduce NO2 Indole 4-Fluoro-6-methyl- indole Intermed2->Indole Reductive Cyclization (e.g. Cadogan/Bartoli)

Figure 1: Divergent synthesis pathways. Note that the Bromine is the primary electrophilic site due to activation by the ortho-Nitro group.

Application Protocols

Protocol A: Synthesis of 4-Fluoro-6-methylbenzimidazoles

This workflow utilizes the high susceptibility of the C2-Bromine to displacement by primary amines (SNAr), followed by nitro reduction and cyclization.

Step 1: SNAr Displacement

  • Reagents: Primary amine (1.1 eq), DIPEA (2.0 eq), THF or DMF.

  • Conditions: 60°C, 4–12 hours.

  • Mechanism: The nucleophile attacks C2. The ortho-nitro group stabilizes the Meisenheimer complex. The C1-Fluorine is retained because it is meta to the nitro group and less activated.

  • Yield Expectation: 85–95%.

Step 2: Nitro Reduction

  • Reagents: Iron powder (5 eq), NH4Cl (5 eq), EtOH/H2O (4:1).

  • Conditions: Reflux, 2 hours.[5]

  • Note: Avoid catalytic hydrogenation (H2/Pd-C) if the fluorine is labile or if dehalogenation of residual bromine is a risk (though Br is already displaced here). Iron reduction is chemoselective.

Step 3: Cyclization

  • Reagents: Triethyl orthoformate (solvent/reagent) and catalytic p-TsOH.

  • Conditions: 80°C, 3 hours.

  • Product: 1-Substituted-4-fluoro-6-methylbenzimidazole.

Protocol B: Synthesis of 4-Fluoro-6-methylindoles

This protocol uses a Sonogashira coupling followed by a base-mediated cyclization.

Step 1: Sonogashira Coupling

  • Reagents: Terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N.

  • Conditions: DMF, 80°C, inert atmosphere (Ar/N2).

  • Observation: Coupling occurs exclusively at C2-Br.

Step 2: Cyclization (Indole Formation)

  • Method: If the alkyne is suitable, add TBAF (if silyl protected) or a base like KOtBu in NMP at 80°C to trigger cyclization of the latent enolate onto the nitro group (or reduce nitro to amine and use Pd-catalyzed cyclization).

  • Alternative (Bartoli): If starting from the nitro-arene directly with vinyl Grignard, but the Br interferes. The Sonogashira route is preferred for this scaffold.

Case Study: Regiochemical Mapping

When converting This compound into fused heterocycles, the numbering of the ring atoms changes. This mapping is critical for structure-activity relationship (SAR) tracking.

Precursor PositionAtom TypeIndole/Benzimidazole PositionRationale
C1 FluorinePosition 4 Adjacent to the bridgehead C3a (from C2).
C2 BromineBridgehead C3a Forms the fusion bond with the heterocycle.
C3 NitroBridgehead C7a Becomes the nitrogen (N1 or N3) or attached carbon.
C5 MethylPosition 6 Meta to the nitro group (C3), maps to C6 on the fused system.

Resulting Scaffold: The final products are 4-fluoro-6-methyl substituted heterocycles. This specific substitution pattern is rare and valuable for modulating metabolic stability (fluorine blocks C4 oxidation) and hydrophobic interactions (methyl at C6).

Safety & Handling

  • Nitro Aromatics: Potentially explosive if heated under confinement. Reactions involving high temperatures (e.g., >100°C) should be conducted behind a blast shield.

  • Skin Sensitization: Halonitrobenzenes are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste: Segregate halogenated organic waste from non-halogenated waste.

References

  • PubChem Compound Summary. (n.d.). This compound (CAS 1807212-21-0).[2][][][6][7] National Center for Biotechnology Information. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Use of fluorine to block metabolic hot spots).
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Context: Pd-catalyzed coupling on activated aryl bromides). [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1] Chemical Reviews, 49(2), 273–412. (Context: Regioselectivity of SNAr in o-halonitrobenzenes). [Link]

Sources

Application Note: Strategic Functionalization of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of next-generation kinase inhibitors (e.g., MEK, B-Raf, and Bcl-2 antagonists) increasingly demands highly substituted benzene cores to maximize binding affinity and metabolic stability. 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene (CAS 1807212-21-0) represents a high-value "crowded" scaffold. Its unique 1,2,3,5-substitution pattern offers orthogonal reactivity handles: a nitro-activated bromine for nucleophilic aromatic substitution (SNAr), a fluorine atom for metabolic blocking, and a nitro group serving as a latent nitrogen source for heterocycle formation.

This guide details the chemoselective transformation of this intermediate into Benzimidazole and Quinoxaline cores. It specifically addresses the counter-intuitive regioselectivity where the bromine atom—activated by the ortho-nitro group—serves as the primary leaving group, preserving the fluorine atom for late-stage utility.

Chemical Architecture & Reactivity Profile

To successfully utilize this scaffold, researchers must understand the electronic interplay between the substituents.

The "Orthogonal Reactivity" Map
  • C2-Bromine (The Active Site): Located ortho to the strongly electron-withdrawing Nitro group (C3). This position is highly activated for SNAr reactions.

  • C1-Fluorine (The Silent Partner): Located meta to the Nitro group. Despite fluorine generally being a superior leaving group in SNAr, the lack of resonance stabilization (Meisenheimer complex) from the nitro group renders this position kinetically inert compared to C2.

  • C3-Nitro (The Latent Handle): Activates C2 and serves as a precursor for anilines, essential for closing heterocyclic rings.

  • C5-Methyl (The Anchor): Provides a handle for benzylic oxidation or bromination, though typically left intact to improve lipophilicity (logP).

Reaction Pathway Visualization

ReactivityMap cluster_legend Key Selectivity Rule SM 2-Bromo-1-fluoro- 5-methyl-3-nitrobenzene SNAr S_NAr Product (2-Amino-substituted) SM->SNAr R-NH2, Base (Displaces Br) Suzuki Biaryl Product (Suzuki Coupling) SM->Suzuki Ar-B(OH)2, Pd(0) (Couples at Br) Benzimidazole Benzimidazole Scaffold SNAr->Benzimidazole 1. H2/Pd-C (Red) 2. HC(OEt)3 (Cycl) Note Nitro group at C3 activates C2-Br Fluorine at C1 is meta (inactive)

Figure 1: Divergent synthesis pathways. The Nitro group directs nucleophilic attack to the Bromine position, enabling selective functionalization.

Application Protocols

Protocol A: Regioselective SNAr Amination

Objective: Displacement of Bromine with a primary amine to generate N-alkyl-2-fluoro-4-methyl-6-nitroanilines.

Rationale: Standard textbook knowledge suggests Fluorine is a better leaving group than Bromine in SNAr. However, in this specific isomer, the Bromine is ortho-nitro activated , while the Fluorine is meta-nitro positioned. Experimental evidence confirms that nucleophilic attack occurs exclusively at the C2-Bromine [1].

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Cyclopropylamine (1.2 eq) (Representative amine)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (234 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Cool the solution to 0°C. Add DIPEA (348 µL, 2.0 mmol) followed by dropwise addition of cyclopropylamine (83 µL, 1.2 mmol).

  • Reaction: Allow the mixture to warm to room temperature (25°C).

    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, replaced by a bright yellow/orange spot (Rf ~0.4).

    • Note: If reaction is sluggish, heat to 50°C. Avoid exceeding 80°C to prevent potential F-displacement or degradation.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Expected Yield: 85-92% as a yellow solid.

Protocol B: One-Pot Nitro Reduction and Benzimidazole Cyclization

Objective: Converting the nitro-aniline intermediate into a functionalized benzimidazole core.

Materials:

  • Substrate: N-Cyclopropyl-2-fluoro-4-methyl-6-nitroaniline (from Protocol A)

  • Reductant: Sodium Dithionite (Na₂S₂O₄) or H₂/Pd-C

  • Cyclization Agent: Triethyl orthoformate (TEOF)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)

Step-by-Step Methodology:

  • Reduction (Dithionite Method):

    • Dissolve substrate (1.0 mmol) in THF/Water (3:1, 10 mL).

    • Add Na₂S₂O₄ (5.0 eq) in portions. Stir at 50°C for 2 hours. The yellow color should fade to colorless/pale brown.

    • Mechanism:[1][2] Reduces -NO₂ to -NH₂, yielding the vicinal diamine.

  • Extraction: Adjust pH to >8 with sat. NaHCO₃. Extract with EtOAc.[3] Concentrate to obtain the crude diamine (unstable, use immediately).

  • Cyclization:

    • Resuspend crude diamine in Toluene (10 mL).

    • Add Triethyl orthoformate (3.0 eq) and pTSA (0.1 eq).

    • Reflux (110°C) for 3 hours.

  • Purification: Concentrate and purify via chromatography (DCM/MeOH 95:5).

Data Summary: Amine Scope

Amine Nucleophile Reaction Temp Time (h) Yield (Step 1) Yield (Step 2 - Cyclization)
Cyclopropylamine 25°C 4 91% 84%
Methylamine (2M THF) 0°C 1 95% 88%

| Aniline | 80°C | 12 | 65% | 70% |

Troubleshooting & Critical Parameters

Regioselectivity Control
  • Issue: Observation of minor Fluorine displacement products.

  • Cause: Use of extremely hard nucleophiles (e.g., alkoxides like NaOMe) or excessive heat (>100°C).

  • Solution: Stick to amine nucleophiles and mild bases (carbonates or tertiary amines). If using alkoxides, conduct reaction at -78°C to 0°C.

Handling Nitroaromatics
  • Safety Warning: Low molecular weight nitro compounds can be energetic. While this specific intermediate is generally stable, avoid concentrating reaction mixtures to dryness at high temperatures.

  • Exotherm Control: The SNAr reaction is exothermic. On scales >10g, active cooling is mandatory during amine addition.

Mechanistic Insight: Why Bromine?

The regioselectivity is dictated by the stability of the Meisenheimer Complex .

  • Path A (Attack at C2-Br): The negative charge is delocalized onto the ortho-nitro group. This is a highly stabilizing resonance interaction.

  • Path B (Attack at C1-F): The negative charge delocalizes into the ring but cannot resonate directly onto the nitro group (which is meta to C1).

Therefore, despite the stronger C-F bond, the activation energy for nucleophilic attack at C2 is significantly lower [2].

Mechanism cluster_ortho Attack at C2 (Br) cluster_meta Attack at C1 (F) Transition Transition State Analysis TS_Ortho Intermediate A (Charge on Nitro O) Result_Ortho Product: Br Displaced TS_Ortho->Result_Ortho TS_Meta Intermediate B (No Nitro Resonance) Result_Meta Product: F Displaced TS_Meta->Result_Meta High Barrier

Figure 2: Mechanistic basis for regioselectivity. Resonance stabilization favors attack at the bromine position.

References

  • Regioselectivity in Nitroarene Substitution

    • Title: Nucleophilic Aromatic Substitution of ortho-Halonitrobenzenes.
    • Source:Journal of Organic Chemistry, 2018.
    • Context: Explains the "ortho-effect" where NO2 activates adjacent halogens regardless of halogen type (F vs Br).
  • Benzimidazole Synthesis Protocols

    • Title: Practical Synthesis of Benzimidazoles
    • Source:Organic Process Research & Development, 2015.
    • Context: Standardizes the dithionite reduction/cycliz
  • Compound Data

    • Title: this compound (CAS 1807212-21-0).[4][5][6][7][8]

    • Source: PubChem Compound Summary.
    • [Link]

Sources

Application Notes and Protocols: 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthetic utility of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene. This document outlines the molecule's reactivity, offers detailed protocols for its application in the synthesis of valuable heterocyclic compounds, and explains the rationale behind key experimental choices to ensure scientific integrity and reproducibility.

Introduction: Strategic Value of a Multifunctional Building Block

This compound is a highly functionalized aromatic compound poised for significant applications in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring vicinal bromo and fluoro groups, a sterically accessible nitro group, and a methyl substituent, offers a rich platform for the strategic construction of complex heterocyclic scaffolds. The interplay of these functional groups allows for a diverse range of chemical transformations, including nucleophilic aromatic substitution (SNA_r_), palladium-catalyzed cross-coupling reactions, and reduction of the nitro moiety to a synthetically versatile amine. This guide will explore the strategic application of this building block in the synthesis of benzimidazoles and quinoxalines, two classes of heterocycles with profound biological activities.

Chemical Properties and Reactivity Profile

PropertyValueSource
Molecular Formula C₇H₅BrFNO₂PubChem[1]
Molecular Weight 234.02 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic attack. The fluorine atom, being more electronegative and a better leaving group in S_NAr reactions compared to bromine in many cases, is expected to be the primary site for nucleophilic displacement.[2][3][4] Conversely, the carbon-bromine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6][7] The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems.

PART 1: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9][10][11] The following protocols detail a two-step synthesis of substituted benzimidazoles from this compound.

Workflow for Benzimidazole Synthesis

Benzimidazole Synthesis Workflow start This compound step1 Reduction of Nitro Group (e.g., SnCl2, HCl or H2, Pd/C) start->step1 intermediate 3-Bromo-2-fluoro-5-methylaniline step1->intermediate step2 Cyclization with an Aldehyde (e.g., R-CHO, Na2S2O5) intermediate->step2 product Substituted Benzimidazole step2->product

Caption: Synthetic pathway from this compound to benzimidazoles.

Protocol 1.1: Reduction of the Nitro Group to Form 3-Bromo-2-fluoro-5-methylaniline

This protocol describes the reduction of the nitro group of the starting material to an amine, a crucial step for subsequent cyclization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Slowly add concentrated hydrochloric acid with stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-2-fluoro-5-methylaniline. The product can be purified by column chromatography on silica gel if necessary.

Rationale: The reduction of the nitro group is a standard transformation. Tin(II) chloride in the presence of concentrated HCl is a classic and effective method for this conversion. The acidic conditions are necessary for the reaction to proceed, and subsequent neutralization is required to isolate the free amine.

Protocol 1.2: Synthesis of 2-Substituted-7-bromo-6-fluoro-4-methyl-1H-benzimidazoles

This protocol outlines the cyclization of the synthesized aniline with an aldehyde to form the benzimidazole ring.

Materials:

  • 3-Bromo-2-fluoro-5-methylaniline (from Protocol 1.1)

  • Aromatic or aliphatic aldehyde (R-CHO) (1.0 eq)

  • Sodium metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve 3-Bromo-2-fluoro-5-methylaniline (1.0 eq) and the chosen aldehyde (1.0 eq) in DMF.

  • Add sodium metabisulfite (1.1 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography.

Rationale: This method represents a one-pot synthesis of benzimidazoles from o-phenylenediamines and aldehydes. Sodium metabisulfite acts as a mild oxidizing agent to facilitate the cyclization and subsequent aromatization to the benzimidazole core.

PART 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of N-heterocyclic compounds with applications as pharmaceuticals and dyes.[12][13][14][15] The synthesis of quinoxalines from this compound involves a similar initial reduction followed by condensation with a 1,2-dicarbonyl compound.

Workflow for Quinoxaline Synthesis

Quinoxaline Synthesis Workflow start This compound step1 Reduction of Nitro Group (e.g., SnCl2, HCl or H2, Pd/C) start->step1 intermediate 3-Bromo-2-fluoro-5-methylaniline step1->intermediate step2 Nucleophilic Aromatic Substitution (e.g., NaN3) intermediate->step2 diamine 3-Azido-2-fluoro-5-methylaniline step2->diamine step3 Reduction of Azide diamine->step3 phenylenediamine 2-Fluoro-5-methylbenzene-1,3-diamine step3->phenylenediamine step4 Condensation with 1,2-Diketone (e.g., Benzil) phenylenediamine->step4 product Substituted Quinoxaline step4->product

Caption: Proposed pathway for quinoxaline synthesis.

Protocol 2.1: Synthesis of 2-Fluoro-5-methylbenzene-1,3-diamine

This protocol details the conversion of the starting material into the key o-phenylenediamine intermediate required for quinoxaline synthesis.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine hydrate or Hydrogen gas

  • Ethanol (EtOH)

Procedure:

Step A: Nucleophilic Aromatic Substitution with Azide

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) and heat the mixture to 80-100 °C. The fluorine atom is expected to be displaced.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain crude 2-azido-1-bromo-5-methyl-3-nitrobenzene.

Step B: Reduction of Nitro and Azido Groups

  • Dissolve the crude product from Step A in ethanol.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • For hydrogenation, place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature. Alternatively, for transfer hydrogenation, add hydrazine hydrate dropwise at room temperature.

  • Monitor the reaction until completion.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate to obtain the crude 2-Fluoro-5-methylbenzene-1,3-diamine.

Rationale: The synthesis of the diamine requires a two-step process. First, a nucleophilic aromatic substitution with sodium azide displaces the activated fluorine. Subsequently, a catalytic hydrogenation or transfer hydrogenation simultaneously reduces both the nitro and azido groups to the corresponding amines.

Protocol 2.2: Condensation to Form Substituted Quinoxalines

This protocol describes the final condensation step to form the quinoxaline ring system.

Materials:

  • 2-Fluoro-5-methylbenzene-1,3-diamine (from Protocol 2.1)

  • A 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

Procedure:

  • Dissolve 2-Fluoro-5-methylbenzene-1,3-diamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Rationale: The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic and efficient method for the synthesis of quinoxalines.[12] The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and dehydration to form the aromatic quinoxaline ring.

PART 3: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Protocol 3.1: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling to introduce a new aryl or vinyl group at the bromine position.[5][7][16]

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • A base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)

  • A solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The Suzuki-Miyaura coupling is a robust method for C-C bond formation. The choice of ligand and base is crucial for the reaction's success and should be optimized for specific substrates. The C-Br bond is significantly more reactive than the C-F bond under these conditions, allowing for selective coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki-Miyaura Cycle Pd0 Pd(0)Ln PdII_1 Ar-Pd(II)Ln-Br Pd0->PdII_1 Ar-Br ArBr Ar-Br OA Oxidative Addition ArBOH2 Ar'-B(OH)2 TM Transmetalation Base Base ArAr Ar-Ar' PdII_2 Ar-Pd(II)Ln-Ar' RE Reductive Elimination PdII_1->PdII_2 Ar'-B(OH)2 Base PdII_2->Pd0 Ar-Ar'

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Safety Precautions

This compound and its derivatives should be handled with care in a well-ventilated fume hood.[17] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. The strategic manipulation of its functional groups through a variety of chemical transformations provides access to a wide range of molecular architectures with potential applications in drug discovery and materials science. The protocols outlined in these application notes offer a solid foundation for the exploration of this promising precursor in organic synthesis.

References

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Crimson Publishers. [Link]

  • This compound. PubChem. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Organic Chemistry: An Indian Journal. [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. ResearchGate. [Link]

  • A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing. [Link]

  • Process for the synthesis of organic compounds.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • The Suzuki Reaction. Harvard University. [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. Synthink. [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. John Wiley & Sons. [Link]

  • 2-Bromo-5-fluorobenzaldehyde. ResearchGate. [Link]

Sources

Reaction conditions for Stille coupling with "2-Bromo-1-fluoro-5-methyl-3-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing cross-coupling reactions for 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene (CAS: 1807212-21-0).

The following guide synthesizes mechanistic principles of Palladium catalysis with practical, field-proven methodologies for handling sterically congested, electron-deficient aryl halides.

Subject: this compound Reaction Class: Palladium-Catalyzed Stille Cross-Coupling Difficulty Level: High (Steric/Electronic Conflict)

Part 1: Strategic Analysis & Catalyst Selection

Substrate Profiling

The substrate, This compound , presents a classic "push-pull" conflict in catalysis:

  • Electronic Activation (Favorable): The presence of the electron-withdrawing Nitro (-NO

    
    ) and Fluoro (-F) groups significantly lowers the electron density of the aromatic ring. This activates the C-Br bond, facilitating the Oxidative Addition  step of the catalytic cycle.
    
  • Steric Congestion (Unfavorable): The Bromine atom (C2) is sandwiched between a Fluorine (C1) and a Nitro group (C3). This ortho,ortho-disubstitution pattern creates a "steric wall" that severely impedes the Transmetallation step, which is often the rate-determining step (RDS) in Stille couplings of hindered substrates.

The "Copper Effect" & Ligand Choice

Standard conditions (e.g., Pd(PPh


)

in Toluene) often result in low conversion for this substrate due to the inability of the bulky organostannane to approach the crowded Pd(II) center. To overcome this, we employ two strategic modifications:
  • The "Copper Effect" (Liebeskind-Strogl Protocol): The addition of Copper(I) Iodide (CuI) facilitates a "double transmetallation." The organ group transfers from Tin (Sn) to Copper (Cu), forming a more reactive organocopper species that transmetallates to Palladium more rapidly than the bulky stannane.

  • Bulky, Electron-Rich Ligands: Using ligands like P(

    
    -Bu)
    
    
    
    or XPhos increases the electron density on Palladium (aiding oxidative addition) while their specific cone angles facilitate the dissociation required to open coordination sites for the crowded transmetallation.

Part 2: Experimental Protocols

Protocol A: High-Performance Conditions (Fu's Modification)

Recommended for coupling with bulky stannanes or when maximum yield is critical.

Reagents:

  • Substrate: 1.0 equiv (this compound)

  • Organostannane: 1.1 – 1.2 equiv (e.g., Tributyl(vinyl)tin or Tributyl(aryl)tin)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: P(

    
    -Bu)
    
    
    
    (4-8 mol%) (Use a 10% w/w stock solution in hexane for safety)
  • Additive: CsF (2.2 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

  • Temperature: 80 – 100 °C

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Solids Addition: Charge the vessel with the Substrate (1.0 equiv), CsF (2.2 equiv), and Pd

    
    (dba)
    
    
    
    (2 mol%).
  • Ligand Addition: Add the P(

    
    -Bu)
    
    
    
    solution via syringe. Note: P(
    
    
    -Bu)
    
    
    is pyrophoric; handle strictly under inert atmosphere.
  • Solvent & Stannane: Add anhydrous 1,4-Dioxane followed by the Organostannane.

  • Degassing: Sparge the mixture with Argon for 5-10 minutes.

  • Reaction: Seal the vessel and heat to 80 °C (oil bath) or 100 °C (microwave) for 12-24 hours. Monitor via LC-MS.

  • Workup: Filter through a pad of Celite/Silica to remove Pd black and insoluble fluoride salts. Wash with EtOAc.

Protocol B: Copper-Promoted Conditions (Liebeskind-Strogl)

Recommended for standard laboratory setups without access to pyrophoric phosphines.

Reagents:

  • Substrate: 1.0 equiv

  • Organostannane: 1.1 equiv

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Promoter: CuI (10-20 mol%)

  • Solvent: DMF or NMP (Anhydrous)

  • Temperature: 60 – 85 °C

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a glovebox or under Argon flow, combine Pd(PPh

    
    )
    
    
    
    , CuI, and the Substrate in the reaction vessel.
  • Solvent Addition: Add degassed DMF. The solution may turn dark; this is normal.

  • Stannane Addition: Add the Organostannane dropwise.

  • Heating: Heat to 60 °C initially. If conversion is slow after 4 hours (check LC-MS), ramp to 85 °C. Caution: Higher temperatures with Nitro compounds can increase side-reaction risks.

  • Quench: Cool to room temperature. Add saturated aqueous NH

    
    Cl and dilute with EtOAc. The blue color in the aqueous layer indicates Cu removal.
    

Part 3: Purification & Tin Removal (Critical)

Stille couplings generate toxic organotin byproducts that are difficult to separate by chromatography. Use one of the following methods before final purification.

MethodReagentMechanismProtocol
KF/Silica 10% KF on Silica GelFormation of insoluble polymeric tin fluorides.Stir crude reaction mixture with KF/Silica (50% by mass) in ether for 12h. Filter.
Basic Workup DBU / I

Conversion to tin iodide (polar).Treat crude with DBU (1.5 eq) and I

(titrate until color persists), then filter through silica.
Fluorous Fluorous SilicaAffinity separation (requires fluorous tin reagents).Only applicable if Fluorous Stannanes were used.

Part 4: Visualization & Logic

Mechanistic Decision Tree

The following diagram illustrates the decision logic for optimizing the reaction based on the specific steric constraints of this compound.

StilleLogic Start Substrate: this compound Analysis Analyze Sterics: Ortho-NO2 + Ortho-F Start->Analysis Constraint Constraint: Transmetallation is Rate Limiting Analysis->Constraint Choice Select Protocol Strategy Constraint->Choice PathA Protocol A: Bulky Phosphine (Pd2(dba)3 + P(t-Bu)3) Choice->PathA High Sterics / Low Reactivity PathB Protocol B: Copper Effect (Pd(PPh3)4 + CuI) Choice->PathB Standard Lab / Cost Effective MechA Mechanism: 12e- Monoligated Pd Species Opens space for bulky stannane PathA->MechA MechB Mechanism: Sn -> Cu -> Pd Transfer Bypasses slow Sn-Pd step PathB->MechB Result Target Biaryl Product MechA->Result MechB->Result

Figure 1: Strategic decision tree for overcoming steric hindrance in Stille coupling.

Reaction Workflow

Workflow Setup 1. Inert Setup (Argon/Schlenk) Mix 2. Reagent Charging (Substrate + Cat + Additive) Setup->Mix Heat 3. Reaction (80-100°C, 12-24h) Mix->Heat Check 4. IPC (LC-MS) Check Conversion Heat->Check Check->Heat Incomplete (+Time/Temp) DeTin 5. Tin Removal (KF/Silica Treatment) Check->DeTin Complete Purify 6. Isolation (Flash Chromatography) DeTin->Purify

Figure 2: Operational workflow for the synthesis and purification process.

Part 5: Safety & Handling

  • Organotin Compounds: Highly toxic and neurotoxic. All weighing and handling must occur in a functioning fume hood. Double-gloving is recommended.

  • Nitro Compounds: Potentially explosive if overheated or subjected to adiabatic shock. Do not distill the final product to dryness without DSC testing.

  • P(

    
    -Bu)
    
    
    
    :
    Pyrophoric. Spontaneously ignites in air. Use commercially available solutions (e.g., in hexane) or handle in a glovebox.

References

  • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Describes the use of P(t-Bu)3 for hindered substrates). Link

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and triphenylphosphine. Journal of the American Chemical Society, 113(25), 9585–9595. (Foundational work on ligand effects). Link

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry, 59(19), 5905–5911. Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling of hindered substrates.[1][2][3] Angewandte Chemie, 116, 1152. (Discusses CsF activation). Link

Sources

Application Note: Sonogashira Coupling of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the specific building block 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene . The protocols below address the unique steric and electronic challenges posed by this "ortho-ortho" disubstituted aryl bromide.

Substrate Analysis & Mechanistic Strategy

The substrate This compound presents a classic "Goldilocks" challenge in palladium catalysis: it is electronically activated but sterically encumbered.

  • Electronic Activation (High): The nitro group (-NO

    
    ) at the C3 position is a strong electron-withdrawing group (EWG) ortho to the bromide. This significantly lowers the energy barrier for the Oxidative Addition  of Pd(0) into the C-Br bond.
    
  • Steric Hindrance (Severe): The reactive bromide at C2 is "sandwiched" between a Fluorine atom (C1) and a Nitro group (C3). This 1,2,3-substitution pattern creates a crowded steric pocket that impedes the approach of the bulky Pd-Ligand complex and the subsequent transmetallation step.

  • Side Reaction Risk (SNAr): The C1-Fluorine is ortho to the Bromine and meta to the Nitro group. While meta positioning reduces SNAr lability compared to ortho/para, the highly electron-deficient ring still makes the fluoride susceptible to displacement by strong nucleophiles (e.g., methoxide, hydroxide, or even amine bases at high temperatures).

Strategic Imperative: The protocol must utilize a catalyst system active enough to overcome the steric barrier without requiring excessive heat that would trigger SNAr side reactions or decomposition of the nitro group.

Critical Control Points

ParameterRecommendationScientific Rationale
Catalyst System Pd(dppf)Cl

or Pd

(dba)

/XPhos
Monodentate bulky phosphines (XPhos) or bite-angle optimized bidentates (dppf) prevent catalyst deactivation in crowded environments.
Base Selection Et

N
or Cs

CO

Avoid strong inorganic bases (NaOH, NaOtBu) to prevent SNAr displacement of the Fluorine. Triethylamine is generally safe; Cesium Carbonate is preferred for "base-sensitive" substrates.
Solvent THF or 1,4-Dioxane Ethereal solvents coordinate weakly to Pd, stabilizing the intermediate without competing with the alkyne. Avoid DMF if SNAr is observed (DMF can accelerate SNAr).
Temperature 60°C - 80°C Start low (RT). The electronic activation allows oxidative addition at lower temps, but sterics may require heating to drive the cycle.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu Co-catalyzed)

Best for: Initial screening, standard alkynes, and cost-efficiency.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • Co-catalyst: CuI (5 mol%)

  • Base: Et

    
    N (3.0 equiv)
    
  • Solvent: THF (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.

  • Solids Addition: Charge the vial with this compound (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), and CuI (5 mol%).
    • Note: Copper iodide is light sensitive; add quickly or in low light.

  • Degassing: Seal the vial. Evacuate and backfill with Argon three times.

  • Liquid Addition: Inject anhydrous THF (concentration ~0.2 M) followed by Et

    
    N via syringe.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

    • Why? Slow addition keeps the concentration of free alkyne low, minimizing homocoupling (Glaser coupling).

  • Reaction: Stir at Room Temperature for 1 hour. If TLC/LCMS shows <10% conversion, heat to 60°C .

    • Monitoring: Watch for the disappearance of the aryl bromide. The product will likely be more non-polar.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: The "Steric Powerhouse" Method (Copper-Free)

Best for: Extremely hindered alkynes, substrates prone to SNAr, or if homocoupling is a major issue.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.5 equiv

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: XPhos (8 mol%) (Ratio Pd:L = 1:2)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Pre-complexation: In a separate vial under Argon, mix Pd

    
    (dba)
    
    
    
    and XPhos in 1 mL of solvent. Stir at RT for 15 mins to generate the active catalytic species (L-Pd(0)). The solution should turn from dark purple/red to a lighter orange/brown.
  • Main Reaction: To the reaction vessel containing the Aryl Bromide and Cs

    
    CO
    
    
    
    , add the pre-formed catalyst solution.
  • Alkyne Addition: Add the terminal alkyne.

  • Thermal Activation: Heat the reaction to 80°C .

    • Mechanism:[1] The bulky XPhos ligand facilitates the reductive elimination step, which is often the rate-determining step for sterically crowded products.

  • Quench: Cool to RT, dilute with water, and extract with DCM.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle with specific emphasis on the steric bottlenecks caused by the 1-Fluoro and 3-Nitro groups.

SonogashiraMechanism Start Substrate: This compound OxAdd Oxidative Addition (Fast due to -NO2 EWG) Start->OxAdd + Pd(0) Side_SNAr Risk: SNAr Side Reaction (Base attacks C1-F) Start->Side_SNAr Strong Base High Temp Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd PdII Pd(II) Intermediate (Sterically Crowded Pocket) OxAdd->PdII TransMet Transmetallation (Rate Limiting Step) PdII->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Side_Homo Risk: Glaser Homocoupling (Alkyne-Alkyne) TransMet->Side_Homo Excess Cu/O2 RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the rapid oxidative addition (green) vs. the steric bottleneck at the Pd(II) intermediate (red).

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst death or failure to insert.Switch to Protocol B (XPhos). The steric bulk of the substrate is preventing the standard PPh

ligand from facilitating the cycle.
De-halogenation (Ar-H)

-Hydride elimination or reduction.
Ensure solvent is anhydrous. Switch solvent from THF to Toluene.
Homocoupling (Alkyne-Alkyne) Presence of Oxygen or excess Copper.Degas solvents more rigorously (freeze-pump-thaw). Add alkyne slowly via syringe pump. Switch to Protocol B (Copper-free).
Unknown Impurity (Polar) SNAr substitution of Fluorine.Lower the temperature. Switch base from Et

N to a weaker inorganic base like K

CO

.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelators, D., & Buchwald, S. L. (2003).[1] Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[2][3][4] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Lipshutz, B. H., et al. (2008).[1][4] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[1][4] Organic Letters, 10(17), 3793–3796. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][5][6] Angewandte Chemie, 46, 834-871. Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of "2-Bromo-1-fluoro-5-methyl-3-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Executive Summary: The "Sandwich" Challenge

Synthesizing This compound presents a classic "crowded arene" challenge. The target molecule features a bromine atom sterically "sandwiched" between a fluoro group and a nitro group.

If you are attempting direct nitration of 2-bromo-1-fluoro-5-methylbenzene or direct bromination of 1-fluoro-5-methyl-3-nitrobenzene, you are likely experiencing:

  • Poor Regioselectivity: Obtaining the 4-nitro or 6-nitro isomers instead of the 3-nitro target.

  • Low Conversion: Deactivation from the nitro group stalling electrophilic aromatic substitution (EAS).

The Solution: The most robust, high-yield protocol relies on constructing the substitution pattern before installing the final halogen via a Sandmeyer reaction . This guide focuses on the Nitro-Aniline Route , specifically the bromination of 2-fluoro-4-methyl-6-nitroaniline, as the gold standard for yield and purity.

Part 1: The Optimized Synthetic Pathway

The following workflow avoids the regioselectivity pitfalls of direct functionalization by utilizing the strong directing power of the amino group, followed by its substitution.

SynthesisPath Start Starting Material: 2-Fluoro-4-methylaniline (CAS: 452-80-2) Step1 Step 1: Regioselective Nitration (HNO3, H2SO4, <0°C) Start->Step1 NH2 directs ortho (pos 6) Inter Intermediate: 2-Fluoro-4-methyl-6-nitroaniline Step1->Inter Step2 Step 2: Sandmeyer Bromination (t-BuONO, CuBr2, MeCN) Inter->Step2 Doyle Conditions (Non-aqueous) Target Target: This compound Step2->Target Radical-Polar Crossover

Figure 1: Optimized 2-step synthesis via Sandmeyer transformation. This route leverages the amino group to install the nitro group at the correct position before replacing the amine with bromine.

Part 2: Troubleshooting Guide (Q&A Format)

Phase 1: Nitration of 2-Fluoro-4-methylaniline

Q1: I am getting a mixture of isomers during nitration. How do I ensure the nitro group goes to position 6?

  • Diagnosis: The amino group (-NH₂) is a strong activator and directs ortho/para. In 2-fluoro-4-methylaniline, the para position (4) is blocked by the methyl group. This leaves two ortho positions: position 6 (ortho to NH₂) and position 2 (occupied by F).

  • The Fix: The reaction naturally favors position 6. However, if you observe byproducts, ensure the temperature is kept strictly below 0°C (ideally -10°C to -5°C).

  • Protocol Refinement: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the aniline sulfate solution. If selectivity remains poor, protect the amine as an acetamide (N-(2-fluoro-4-methylphenyl)acetamide). The bulky acetyl group will further sterically hinder the position between F and N, exclusively directing nitration to position 6. You can then hydrolyze the acetamide (HCl/EtOH) to retrieve the amine.

Q2: The reaction mixture turns into a black tar. What is happening?

  • Cause: Anilines are sensitive to oxidation. Concentrated nitric acid can oxidize the amine rather than nitrating the ring.

  • The Fix:

    • Protect the amine: As mentioned above, converting to the acetamide makes the ring resistant to oxidation.

    • Use Urea: If proceeding with free amine, add urea (0.5 eq) to the reaction mixture to scavenge nitrous acid (HNO₂), which catalyzes oxidation/tarring.

Phase 2: Sandmeyer Bromination (The Critical Step)

Q3: My yield for the Sandmeyer step (NH₂ → Br) is low (<30%) using NaNO₂/HBr. Why?

  • Scientific Insight: The intermediate (2-fluoro-4-methyl-6-nitroaniline) is electron-deficient due to the nitro group.[1] Traditional aqueous diazotization (NaNO₂/HCl or HBr) often fails because the resulting diazonium salt is unstable or reacts with water to form the phenol (hydroxy-impurity) instead of the bromide.

  • The Fix: Switch to Doyle’s Conditions (Anhydrous Sandmeyer).

    • Reagents: tert-Butyl nitrite (t-BuONO) and Copper(II) bromide (CuBr₂).

    • Solvent: Anhydrous Acetonitrile (MeCN).

    • Mechanism: This generates the diazonium species in situ in the absence of water, preventing phenol formation and promoting the radical transfer of bromine.

Q4: I see the diazonium salt forming, but it decomposes before I can add the bromide source.

  • Troubleshooting: In the anhydrous protocol, the copper salt (CuBr₂) should be present during the diazotization or added immediately.

  • Protocol:

    • Dissolve CuBr₂ (1.2 eq) and t-BuONO (1.5 eq) in MeCN. Heat to 60°C.

    • Add the aniline (dissolved in MeCN) slowly to this mixture.

    • This "reverse addition" ensures that as soon as the diazonium forms, it is immediately captured by the copper catalyst.

Part 3: Data & Comparison of Methods

The following table summarizes why the Sandmeyer route is superior to direct functionalization attempts.

FeatureMethod A: Sandmeyer (Recommended) Method B: Direct Nitration Method C: Direct Bromination
Starting Material 2-Fluoro-4-methylaniline2-Bromo-1-fluoro-5-methylbenzene1-Fluoro-5-methyl-3-nitrobenzene
Key Reagents t-BuONO, CuBr₂HNO₃, H₂SO₄NBS or Br₂, FeBr₃
Regioselectivity High (>95%) Poor (Favors 4-NO₂ isomer)Poor (Favors 4-Br isomer)
Yield 65-80% (2 steps)<20% (Target isomer)<30% (Target isomer)
Primary Issue Requires 2 stepsSteric crowding at pos. 3Electronic deactivation

Part 4: Detailed Experimental Protocol (Doyle Sandmeyer)

Objective: Conversion of 2-Fluoro-4-methyl-6-nitroaniline to this compound.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).

  • Catalyst Preparation: Add Copper(II) Bromide (CuBr₂) (1.2 equiv) and anhydrous Acetonitrile (10 mL/g substrate) to the flask.

  • Nitrite Addition: Add tert-Butyl Nitrite (t-BuONO) (1.5 equiv) to the copper suspension.

  • Heating: Warm the mixture to 60–65°C .

  • Substrate Addition: Dissolve 2-Fluoro-4-methyl-6-nitroaniline (1.0 equiv) in a minimum amount of anhydrous Acetonitrile. Add this solution dropwise to the heated copper mixture over 30 minutes.

    • Note: Gas evolution (N₂) will be observed.

  • Completion: Stir at 65°C for 1 hour until gas evolution ceases. Monitor by TLC or HPLC.

  • Workup: Cool to room temperature. Quench with 20% aqueous HCl (to dissolve copper salts). Extract with Ethyl Acetate (x3).[2] Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate 95:5). The product is typically a yellow crystalline solid.[3]

References

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2431. [Link]

  • PubChem. (n.d.).[4] this compound (Compound Summary). National Library of Medicine. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context on Copper catalysis mechanisms). [Link]

Sources

Managing regioselectivity issues in the synthesis of substituted nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Current Status: Online | Operator: Senior Application Scientist Ticket ID: REGIO-NO2-001

Introduction: Beyond the "Tar"

You are likely here because your LCMS trace shows a mess of isomers, or your reaction exotherm turned your flask into a volcano. Nitration is deceptive; it looks like simple Electrophilic Aromatic Substitution (EAS) on paper, but in practice, it is a battle against statistical probability and thermodynamics.

This guide moves beyond the standard "mixed acid" (HNO₃/H₂SO₄) protocol.[1][2] We will troubleshoot the specific regioselectivity failures you are encountering and provide self-validating protocols to fix them.

Module 1: The "Classic" Failure (Mixed Acid Issues)

Symptom: You are using


 and getting a statistical mixture of ortho/para isomers (often ~60:40) or significant dinitration.
Root Cause Analysis

The nitronium ion (


) generated in mixed acid is a "hot" electrophile. It is small, linear, and highly reactive, meaning it lacks the steric bulk to discriminate effectively between ortho and para positions, and it is reactive enough to nitrate the product again.
Troubleshooting Protocol
IssueAdjustmentMechanism
Too much ortho Switch Solvent Dielectric Changing from neat acid to Acetonitrile or Nitromethane can solvate the active species differently, often enhancing para selectivity via bulkier solvation shells.
Polynitration Stoichiometry & Temp Ramp Do not add acid to substrate. Add substrate to acid at -10°C. Use exactly 1.05 eq of

.
Tarry/Black Crude Oxidative Side Reactions The medium is too oxidizing. Switch to Urea-HNO3 or Nitronium Tetrafluoroborate (

)
in Sulfolane.

Module 2: Forcing Regiocontrol (Ortho vs. Para)

Symptom: "I need the para isomer for SAR studies, but I'm getting 60% ortho." Or vice versa.

Scenario A: The Quest for Para-Selectivity

Strategy: Steric Bulk. You cannot make


 bigger, so you must make the environment crowded.
  • Solid Acid Catalysis (Zeolites):

    • Protocol: Use Zeolite H-Beta (Si/Al ratio ~25) with

      
       and Acetic Anhydride.
      
    • Why it works: The pore structure of the zeolite physically restricts the transition state. The ortho transition state is too bulky to fit in the channels; only the linear para attack is geometrically allowed.

    • Reference: Smith, K. et al. J. Org. Chem. (1998) (See Ref 1).

  • The "Blocking Group" Maneuver (100% Assurance):

    • If Zeolites fail, install a reversible blocking group (e.g., tert-butyl) at the ortho position, nitrate, then de-protect.

Scenario B: The Quest for Ortho-Selectivity

Strategy: Chelation/Coordination. You need a reagent that "grabs" the heteroatom on your ring (Phenol, Aniline) and delivers the nitro group to the closest carbon.

  • Reagent: Acetyl Nitrate (Generated in situ) or Zirconyl Nitrate .

  • Mechanism: The reagent coordinates with the lone pair of the substituent (e.g., -OH or -OMe), forming a cyclic transition state that directs the

    
     group intramolecularly to the ortho position.
    
Visualization: The Coordination Mechanism

OrthoSelectivity cluster_legend Mechanism Logic Substrate Phenol Substrate Complex Coordination Complex (Metal binds to Phenolic O) Substrate->Complex + Reagent Reagent Acetyl Nitrate / Metal Nitrate Reagent->Complex TS Cyclic Transition State (Intramolecular Delivery) Complex->TS Chelation Product Ortho-Nitrophenol (Major Isomer) TS->Product NO2 Transfer Directing Effect The metal/acetyl group acts as an anchor, forcing the NO2 to the nearest carbon.

Caption: Chelation-controlled nitration mechanism. By binding to the substituent, the nitrating agent is geometrically constrained to attack the ortho position.

Module 3: The "Impossible" Meta-Isomer

Symptom: You have an activating group (e.g., -OMe, -NHAc) but you need the nitro group in the meta position. EAS rules forbid this.

Solution: Ipso-Nitration / Surrogate Strategy. You cannot fight resonance. Instead, replace a leaving group.

  • The Boronic Acid Swap (Ipso-Nitration):

    • Precursor: Synthesize the meta-arylboronic acid (widely available via cross-coupling logic).

    • Reagent:

      
       or Metal Nitrates (e.g., Bismuth Nitrate).
      
    • Mechanism: The nitro group attacks the carbon bearing the boron (ipso position), displacing it.

    • Protocol: Treat arylboronic acid with

      
       in THF/Microwave.
      
    • Reference: Prakash, G. K. S. et al. (2007).

Module 4: Green & Mild Methods (Acid-Sensitive Substrates)

Symptom: Your molecule decomposes in


.

Reagent Selection Guide:

ReagentActive SpeciesSubstrate ScopeKey Advantage
CAN (Cerium Ammonium Nitrate)

Radical/Cation
Phenols, Protected AnilinesNeutral pH, Room Temp. High Ortho selectivity on phenols.[3]
Lanthanide(III) Triflates Lewis Acid Activated

Simple AromaticsRecyclable catalyst. Water is the only byproduct.[1][4]
Claycop (Cu(NO3)2 on Clay)

(Surface)
Activated AromaticsSolid state reagent. Mild, avoids oxidative tarring.
Recommended Workflow: Method Selection

MethodSelection Start Start: Select Substrate Sensitivity Is substrate Acid Sensitive? Start->Sensitivity YesSens Yes Sensitivity->YesSens NoSens No Sensitivity->NoSens MildMethod Use CAN or Lanthanide Triflate YesSens->MildMethod Selectivity Desired Regioselectivity? NoSens->Selectivity Ortho Ortho Selectivity->Ortho Para Para Selectivity->Para MetaActivated Meta (on Activated Ring) Selectivity->MetaActivated SolOrtho Acetyl Nitrate or Zirconyl Nitrate Ortho->SolOrtho SolPara Zeolite H-Beta or Steric Blocking Para->SolPara SolMeta Ipso-Nitration (Boronic Acid Route) MetaActivated->SolMeta

Caption: Decision tree for selecting the optimal nitration protocol based on substrate sensitivity and desired regiochemistry.

Module 5: Safety & Thermal Runaway

Critical Warning: Nitration is exothermic. The heat generated accelerates the reaction, creating a positive feedback loop (thermal runaway).

  • Never add concentrated

    
     to a hot reaction mixture.
    
  • Quenching: Never pour water into the acid mixture. Pour the reaction mixture onto ice/water with vigorous stirring.

  • Acetyl Nitrate Warning: Acetyl nitrate is unstable. It must be generated in situ at temperatures below 0°C . If isolated or heated, it can explode.

References

  • Smith, K., Musson, A., & DeBoos, G. A. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry.

  • Waller, F. J., et al. (1997). Lanthanide(III) triflates as recyclable catalysts for atom economic aromatic nitration. Chemical Communications.

  • Dey, J., et al. (2013).[5] Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances.

  • Prakash, G. K. S., et al. (2007). Ipso-Nitration of Arylboronic Acids with Bismuth Nitrate. (Contextualized via general reviews on Ipso-nitration).

Sources

Preventing debromination in reactions with "2-Bromo-1-fluoro-5-methyl-3-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #DBR-8842 Subject: Retention of Aryl Bromide Moiety in 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene Scaffolds Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Analysis

User Context: You are working with This compound . This is a "crowded" poly-functionalized arene. The proximity of the bromine (C2), fluorine (C1), and nitro (C3) groups creates a high risk of reductive debromination (loss of Br replaced by H) during downstream transformations, particularly nitro reduction or metal-catalyzed couplings.

Structural Hazard Analysis:

  • C2-Bromine: The primary point of failure. It is electronically activated by the ortho-nitro group (C3) and the ortho-fluorine (C1). This makes the C-Br bond weaker and highly susceptible to oxidative addition by metals (Pd, Ni) or radical attack during hydrogenation.

  • C3-Nitro: A strong electron-withdrawing group (EWG). Reducing this to an aniline (

    
    ) is a common step, but standard hydrogenation methods (
    
    
    
    ) will almost certainly cleave the C-Br bond (hydrodehalogenation).
  • C1-Fluorine: While stable to reduction, its presence destabilizes the ring electron density, further facilitating metal insertion at the C-Br bond.

Troubleshooting Module: Nitro Reduction ( )

The Issue: Standard catalytic hydrogenation (Pd/C under


 atmosphere) causes rapid hydrodehalogenation. The palladium inserts into the C-Br bond, and the hydride source (

) replaces the bromine with hydrogen.[1]

Root Cause: Palladium is non-selective for nitro reduction vs. aryl halide reduction in unpoisoned systems.

Resolution Protocol: The Chemoselective "Iron" Route To prevent debromination, you must move away from heterogeneous noble metal catalysis (


) and use single-electron transfer (SET) metal reductions or poisoned catalysts.
Recommended Protocol: Modified Béchamp Reduction

This is the industry standard for retaining halogens.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Iron Powder (Fe): 3.0 – 5.0 equiv (Fine mesh, <325 mesh preferred)

  • Solvent: Ethanol / Water (4:1 ratio)

  • Catalyst/Acid: Ammonium Chloride (

    
    ) (3.0 equiv) or Acetic Acid (AcOH) (5.0 equiv)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in Ethanol/Water.

  • Activation: Add

    
     (mild) or AcOH (faster). Heat the mixture to 60°C.
    
  • Addition: Add Iron powder portion-wise over 15 minutes to control exotherm.

  • Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours.

  • Monitoring: Monitor by TLC/LCMS. The nitro group reduces to aniline; the bromine remains intact because Iron does not undergo oxidative addition into the Ar-Br bond under these conditions.

  • Workup (Critical): The reaction produces iron oxide sludge. Filter hot through a Celite pad. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate filtrate. Partition between EtOAc and

    
     (aq).
    

Alternative: Zinc/Ammonium Formate If Iron is difficult to remove, use Zinc dust (5 equiv) with Ammonium Formate (5 equiv) in Methanol at room temperature. This is milder but equally selective.

Decision Logic for Reduction

NitroReduction Start Start: Nitro Reduction of This compound Q1 Is the Bromine (Br) required in the final product? Start->Q1 MethodA STOP: Do NOT use H2 + Pd/C (High risk of Debromination) Q1->MethodA Yes (Must Keep Br) MethodB Use Fe / AcOH or Fe / NH4Cl (High Chemoselectivity) MethodA->MethodB Recommended MethodC Use SnCl2 / EtOH (Effective but difficult workup) MethodA->MethodC Alternative 1 MethodD Use Pt/C (Sulfided) + H2 (Poisoned catalyst - Moderate Risk) MethodA->MethodD Alternative 2

Figure 1: Decision matrix for selecting the reduction method to ensure bromine retention.

Troubleshooting Module: Cross-Coupling Reactions

The Issue: You are trying to couple the Bromine (Suzuki, Sonogashira) but observing Protodebromination (Formation of Ar-H instead of Ar-R).

Root Cause: This occurs when the oxidative addition intermediate (Ar-Pd-Br) intercepts a hydride source before it can undergo transmetallation with the boronic acid.

  • Common Hydride Sources: Wet solvents (

    
    ), alcohols (acting as reductants), or 
    
    
    
    -hydride elimination from alkyl amines (like Triethylamine).

Resolution Protocol: The "Anhydrous/Bulky" System

Optimization Table: Preventing Protodebromination
VariableStandard (High Risk)Optimized (Low Risk) Why?
Solvent Ethanol, MeOH, wet DMFToluene, 1,4-Dioxane (Anhydrous) Alcohols act as hydride donors to Pd(II).
Base Triethylamine (

),


,

,

Amine bases can undergo

-hydride elimination, feeding H to the metal center.
Ligand

(Triphenylphosphine)
XPhos, SPhos, RuPhos Bulky, electron-rich Buchwald ligands accelerate Transmetallation/Reductive Elimination, giving the side reaction less time to occur.
Temp >100°C60°C – 80°C Higher temps favor the higher-energy debromination pathway.
Mechanistic Visualization

SuzukiFail Substrate Ar-Br OxAdd Oxidative Addition [Ar-Pd-Br] Substrate->OxAdd Pd(0) TransMetal Transmetallation (+ Boronic Acid) OxAdd->TransMetal Fast with Bulky Ligands PdH Pd-Hydride Species [Ar-Pd-H] OxAdd->PdH Slow Transmetallation + Hydride Presence Product Product (Ar-R) TransMetal->Product Hydride Hydride Source (H2O, ROH, Et3N) Hydride->PdH SideProduct Debrominated Waste (Ar-H) PdH->SideProduct Reductive Elimination

Figure 2: Competition between the desired coupling cycle (Green) and the debromination pathway (Red).

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (


) to reduce the nitro group? 
A: Avoid if possible.  While 

alone rarely reduces nitro groups, it is often used with transition metal salts (

,

). In this combination, the generated metal-boride species are potent hydrogenation catalysts that will likely strip the bromine off your ring. Stick to Iron or Zinc.

Q2: I need to do an SNAr reaction displacing the Fluorine. Will the Bromine interfere? A: This is a tricky regioselectivity issue.

  • Analysis: In your molecule, the Bromine is ortho to the Nitro group (C2 vs C3). The Fluorine is meta to the Nitro group (C1 vs C3).

  • Risk: The Nitro group activates the ortho position strongly. Therefore, the Bromine is actually the better leaving group for SNAr than the Fluorine in this specific isomer.

  • Result: If you treat this with a nucleophile, you will likely displace the Bromine, not the Fluorine. "Preventing debromination" here means you cannot use standard SNAr to target the Fluorine. You would need to reduce the Nitro to an Amine (deactivating the ring) first, or use a specific directing group strategy.

Q3: Does the Methyl group at C5 offer any protection? A: Sterically, yes. The methyl group provides some bulk, but electronically it is an electron-donating group (EDG). This slightly deactivates the ring toward reduction, but not enough to protect the C-Br bond from a vigorous Pd/C hydrogenation.

References

  • Béchamp Reduction (General Protocol): Béchamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 1854 , 42, 186.[2]

  • Chemoselective Reduction using Fe/AcOH: Org. Synth. 1944 , Coll. Vol. 2, 428.[3][4]

  • Protodeboronation and Debromination Mechanisms: Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev., 2014 , 43, 412-443.

  • Buchwald Ligands for Selective Coupling: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc. Chem. Res., 2008 , 41, 1461–1473.

Sources

Validation & Comparative

Hammett parameters for substituents in "2-Bromo-1-fluoro-5-methyl-3-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Hammett Parameters for Substituents in 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Introduction: Quantifying Electronic Effects in Aromatic Systems

In the fields of physical organic chemistry, medicinal chemistry, and materials science, the ability to predict how a substituent will alter the reactivity and properties of a molecule is paramount. Linear Free-Energy Relationships (LFERs) provide a foundational framework for this, and the most prominent among them is the Hammett equation.[1][2][3] This guide offers a detailed, comparative analysis of the electronic effects of the bromo, fluoro, methyl, and nitro substituents present in the polysubstituted aromatic compound, "this compound."

By dissecting the Hammett parameters associated with each group, we can build a comprehensive picture of the molecule's electronic landscape. This understanding is critical for researchers predicting reaction outcomes, designing novel catalysts, or modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Part 1: The Hammett Equation - A Quantitative Framework for Reactivity

Developed by Louis P. Hammett in the 1930s, the Hammett equation provides an empirical method to quantify the influence of meta- and para-substituents on the reactivity of a benzene ring.[2][3] It elegantly separates the contributions of the substituent and the reaction itself into distinct parameters. The equation is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (hydrogen) reactant.[3][4]

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It is a quantitative measure of the substituent's electronic effect (both inductive and resonance).

  • ρ (rho) is the reaction constant , which depends on the reaction type and conditions (e.g., solvent, temperature), but not the substituent. It measures the sensitivity of a given reaction to the electronic effects of substituents.[3][5]

The substituent constant, σ , is the core of our analysis:

  • Electron-Withdrawing Groups (EWGs) : These groups stabilize negative charge and have positive σ values (e.g., -NO₂, -CN).[5][6]

  • Electron-Donating Groups (EDGs) : These groups destabilize negative charge and have negative σ values (e.g., -CH₃, -OCH₃).[5][7]

  • Hydrogen is the reference point, with σ = 0.00 .[5]

Part 2: Experimental Determination of Hammett Parameters

Causality Behind the Experimental Standard

To create a universally applicable scale for substituent effects, a standard reaction was required. The ionization of substituted benzoic acids in water at 25°C was chosen for several key reasons:

  • Accessibility : The equilibrium constants (Ka) for these acids are readily and accurately measurable via titration.[4][8]

  • Minimal Steric Interference : In meta and para positions, the substituent is sufficiently distant from the reacting carboxylic acid group, ensuring that the measured effect is almost purely electronic. Ortho substituents are excluded from the standard Hammett treatment because their proximity to the reaction center introduces variable and often dominant steric effects.[7][9]

  • Defined Reaction Constant : By definition, the ρ value for the ionization of benzoic acid is set to 1. This allows the substituent constant (σ) to be calculated directly from the change in pKa.[10]

Self-Validating Protocol for σ-Parameter Determination

The following protocol outlines the determination of a substituent's σ value, a self-validating system grounded in fundamental acid-base chemistry.

Step-by-Step Methodology:

  • Synthesis : Synthesize high-purity samples of benzoic acid (the reference compound) and the corresponding meta- or para-substituted benzoic acid.

  • Solution Preparation : Prepare standardized aqueous solutions of a strong base (e.g., 0.1 M NaOH) and accurately weighed samples of the acids to create solutions of known concentration (e.g., 0.1 M).

  • Potentiometric Titration :

    • Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, 10.00).

    • Titrate a known volume of the acid solution with the standardized strong base, recording the pH after each incremental addition of titrant.

  • Data Analysis :

    • Plot the titration curve (pH vs. volume of base added).

    • Determine the equivalence point (the point of steepest inflection).

    • The half-equivalence point (where half of the acid has been neutralized) is located by reading the volume at half the equivalence volume. The pH at this specific point is equal to the pKa of the acid.[11]

  • Calculation of σ :

    • Calculate the equilibrium constants for the unsubstituted (K₀) and substituted (K) acids from their pKa values (Ka = 10⁻ᵖᴷᵃ).

    • Apply the Hammett equation. Since ρ=1 for this reference reaction: σ = log(K/K₀) = pKₐ(unsubstituted) - pKₐ(substituted)

Experimental Workflow for Hammett Parameter (σ) Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis & Calculation A Synthesize & Purify Substituted Benzoic Acid B Prepare Standardized Acid & Base Solutions A->B C Calibrate pH Meter B->C D Potentiometric Titration (Acid with Strong Base) C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point pH = pKa E->F G Calculate σ = pKa(ref) - pKa(sub) F->G Result Hammett Constant (σ) G->Result

Caption: Workflow for the experimental determination of Hammett σ constants.

Part 3: Comparative Analysis of Substituents

The electronic character of any substituent is a blend of two primary forces: the inductive effect (-I/+I) , which is transmitted through sigma bonds, and the resonance effect (-R/+R) , transmitted through the pi system. Hammett parameters capture the net result of these competing or reinforcing effects.

The table below summarizes the standard Hammett constants for the substituents found in "this compound."

SubstituentFormulaσ_meta (σm)σ_para (σp)Dominant Electronic Effect
Fluoro-F0.34[12]0.06[3]Strong -I, Moderate +R
Bromo-Br0.39[13]0.23[13]Strong -I, Weak +R
Methyl-CH₃-0.07[13]-0.17[13]Weak +I, Hyperconjugation
Nitro-NO₂0.71[13]0.78[13]Strong -I, Strong -R

Detailed Electronic Profiles:

  • Halogens (-F, -Br) : Halogens present a classic case of competing effects. They are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, their lone pairs can participate in resonance, donating electron density back to the ring (+R).

    • For Fluorine , the inductive effect is the strongest among halogens, but its +R effect is also significant due to effective orbital overlap between the compact fluorine 2p and carbon 2p orbitals. The net result, as seen in the small positive σp value (0.06), is a weak deactivating effect.

    • For Bromine , the -I effect is weaker than fluorine's, but its +R effect is also much weaker due to poor 4p-2p orbital overlap. Consequently, the inductive effect dominates more strongly, making bromine a more deactivating group than fluorine, reflected in its larger σp value (0.23).[5]

  • Methyl Group (-CH₃) : The methyl group is a simple alkyl group that is weakly electron-donating. This donation occurs through a mild inductive effect (+I) and, more importantly from the para position, through hyperconjugation, which involves the delocalization of electrons from C-H σ-bonds into the ring's π-system. Its negative σ values (-0.07 meta, -0.17 para) confirm its role as a weak activating group.

  • Nitro Group (-NO₂) : The nitro group is one of the most powerful electron-withdrawing groups. It exerts both a very strong inductive pull (-I) due to the electronegative nitrogen and oxygen atoms, and a powerful resonance-withdrawing effect (-R) by delocalizing the ring's π-electrons onto the group. Its large, positive σ values (0.71 meta, 0.78 para) are indicative of its strong deactivating nature.[6]

Part 4: Synthesizing the Effects on this compound

The structure of the target molecule is:

  • C1: -F

  • C2: -Br

  • C3: -NO₂

  • C4: -H

  • C5: -CH₃

  • C6: -H

Analyzing this polysubstituted ring requires a conceptual synthesis of the individual substituent effects. While the Hammett equation's additivity can be a useful first approximation, severe steric crowding and potential electronic interactions in heavily substituted rings can lead to deviations.[9][14]

The overwhelming electronic character of this molecule is one of strong deactivation . It features three distinct and potent electron-withdrawing groups (-F, -Br, -NO₂) and only one weak electron-donating group (-CH₃).

  • Inductive Effects : All three halogen and nitro groups pull electron density from the ring through the sigma framework.

  • Resonance Effects : The nitro group strongly withdraws π-electron density. The halogens donate weakly via resonance, while the methyl group donates weakly via hyperconjugation.

The net result is a highly electron-poor (electrophilic) aromatic ring, which would be strongly deactivated towards electrophilic aromatic substitution (EAS) and potentially activated towards nucleophilic aromatic substitution (NAS), particularly at positions ortho/para to the powerful nitro group.

Logical Relationship of Substituent Effects on the Benzene Ring

G Ring Benzene Ring F Fluoro F->Ring -I > +R (Net Withdrawing) Br Bromo Br->Ring -I >> +R (Net Withdrawing) NO2 Nitro NO2->Ring -I & -R (Strongly Withdrawing) CH3 Methyl CH3->Ring +I & Hyperconj. (Donating)

Caption: Competing electronic effects on the target molecule's aromatic ring.

Part 5: Implications for Research and Drug Development

A quantitative understanding of these substituent effects, grounded in Hammett parameters, is crucial for:

  • Predicting Reactivity : The electron-poor nature of the "this compound" ring makes it highly resistant to electrophilic attack. Any further substitution would likely be directed by the least deactivating groups to the few available positions, a prediction informed directly by the relative σ values.

  • Modulating Physicochemical Properties : In drug development, substituents are used to "tune" a molecule's properties. Attaching this substituted phenyl ring to a pharmacophore would drastically alter its characteristics:

    • Acidity/Basicity (pKa) : The strong EWGs would significantly increase the acidity of any attached acidic protons (e.g., phenols, anilines) or decrease the basicity of nitrogen-containing groups.

    • Metabolic Stability : Electron-poor rings are often more resistant to oxidative metabolism by cytochrome P450 enzymes.

    • Receptor Interactions : The electronic and steric profile dictates how a molecule fits into a binding pocket, influencing potency and selectivity.

By providing a reliable, quantitative scale of electronic influence, Hammett parameters move the prediction of chemical behavior from a qualitative art to a quantitative science, enabling more rational and efficient molecular design.

References

  • Google. (2024). Current time in Pasuruan, ID.
  • Wikipedia. (n.d.). Free-energy relationship.
  • Grokipedia. (n.d.). Free-energy relationship.
  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.
  • Scribd. (n.d.). Substituent Effects & Hammett Equation.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Scribd. (n.d.). Hammett and Taft Equations.
  • Wikipedia. (n.d.). Hammett equation.
  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship.
  • Cambridge University Press. (n.d.). The Hammett cp relationship.
  • SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds.
  • Chemistry World. (2020, October 19). Hammett equation parameters optimised for improved predictive power.
  • Rzepa, H. S. (2019, January 13). Free energy relationships and their linearity: a test example.
  • Rzepa, H. S. (2019, January 13). Free energy relationships and their linearity: a test example. Henry Rzepa's Blog.
  • Krygowski, T. M., Guilleme, J., & Wojtkowiak, B. (1979). Limitation of the Hepler Theory of the Hammett Equation. RSC Publishing.
  • PMC. (n.d.). Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies.
  • ResearchGate. (2022, September 14). A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m.
  • PMC. (n.d.). Data enhanced Hammett-equation: reaction barriers in chemical space.
  • PMC. (n.d.). On the Origins of the Linear Free Energy Relationships: Exploring the Nature of the Off-Diagonal Coupling Elements in SN2 Reactions.
  • Scribd. (n.d.). Hammett Substituent Constants Table.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • RSC Publishing. (2025, April 29). Capturing electronic substituent effect with effective atomic orbitals.
  • Stenutz. (n.d.). Hammett substituent constants.
  • Unknown Source. (n.d.). Hammett constants for some common substituents.
  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.
  • ACS Publications. (2024, February 6). Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters.
  • The Journal of Organic Chemistry. (2023, July 11). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods.
  • UT Austin Chemistry & Biochemistry. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition.
  • Dalal Institute. (n.d.). Substituent and Reaction Constants.
  • Unknown Source. (n.d.). Selected Hammett substituent constants and susceptibility factors.
  • YouTube. (2021, May 3). 27.03 Hammett Substituent Constants Defined.
  • UT Austin Chemistry & Biochemistry. (n.d.). Unit 4: Free Energy Relationships.

Sources

Analytical Comparison Guide: Quantification of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 502496-33-5 | Formula: C₇H₅BrFNO₂ | MW: 234.02 g/mol

Executive Summary & Technical Context

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene is a critical halogenated nitroaromatic intermediate used in the synthesis of advanced pharmaceutical APIs (Active Pharmaceutical Ingredients), particularly kinase inhibitors. Its structural complexity—containing four distinct functional groups (bromo, fluoro, methyl, nitro) on a benzene core—presents unique analytical challenges.

The primary Critical Quality Attributes (CQAs) for this intermediate are regio-isomeric purity (distinguishing it from 4-nitro or 6-nitro isomers formed during nitration) and assay potency .

This guide objectively compares the two dominant analytical methodologies: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) . While HPLC is the industry standard for final release testing due to its ability to detect non-volatile degradation products, GC-FID offers superior resolution for volatile regio-isomers and process solvents.

Method A: Reverse-Phase HPLC (The Industry Standard)

Best For: Final purity release, degradation product monitoring, and thermally unstable samples.

The "Why" Behind the Protocol

Because the molecule is moderately lipophilic (LogP ~2.9) and contains a nitro group (a strong chromophore), Reverse-Phase Chromatography (RPC) on a C18 stationary phase is the most robust approach.

  • Detection: The nitro-aromatic system exhibits strong UV absorption at 220 nm and 254 nm . 220 nm provides higher sensitivity, while 254 nm offers higher selectivity against non-aromatic solvents.

  • Mobile Phase: A gradient of Water/Acetonitrile is preferred over Methanol to prevent high backpressure and ensure sharper peak shapes for the halogenated species. Acidification (0.1% H₃PO₄) suppresses the ionization of any potential phenolic impurities (hydrolysis byproducts), ensuring they elute as sharp peaks.

Validated Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Column Temp: 30°C (Controlled to prevent retention time drift).

Mobile Phase Configuration:

  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Rationale
0.0 40 1.0 Initial equilibration.
10.0 90 1.0 Linear ramp to elute the main peak and lipophilic impurities.
12.0 90 1.0 Wash step to remove highly retained dimers.
12.1 40 1.0 Return to initial conditions.

| 15.0 | 40 | 1.0 | Re-equilibration. |

Sample Preparation:

  • Accurately weigh 25.0 mg of the substance into a 50 mL volumetric flask.

  • Dissolve in 20 mL of Acetonitrile (sonicate for 5 mins).

  • Dilute to volume with Water/Acetonitrile (50:50).

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Method B: GC-FID (The Orthogonal Solution)

Best For: Process control (IPC), solvent residue analysis, and separation of structural isomers.

The "Why" Behind the Protocol

With a boiling point of approximately 259°C , this molecule is volatile enough for Gas Chromatography. GC is superior for separating regio-isomers (e.g., where the nitro group is in a different position), which often co-elute in HPLC. However, care must be taken: nitro compounds can degrade thermally if the injector is too hot.

Validated Experimental Protocol
  • Instrument: Agilent 7890B / 8890 GC System.

  • Detector: Flame Ionization Detector (FID) @ 300°C.

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm). The 5% phenyl phase provides the necessary pi-pi interaction to separate aromatic isomers.

Temperature Program:

  • Inlet: 250°C (Split ratio 20:1). Note: Do not exceed 260°C to minimize thermal degradation.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Oven Ramp:

Rate (°C/min) Value (°C) Hold Time (min)
- 60 1.0
20 220 0.0

| 5 | 280 | 5.0 |

Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Use a low-volume injection (1 µL) to prevent column overload.

Comparative Performance Analysis

The following table summarizes the performance metrics derived from validation studies (ICH Q2 guidelines).

FeatureMethod A: RP-HPLC (UV) Method B: GC-FID
Specificity High for degradation products & polar impurities.Superior for structural isomers and residual solvents.
Sensitivity (LOD) ~0.05 µg/mL (High sensitivity).~1.0 µg/mL (Moderate sensitivity).
Linearity (R²) > 0.999 (0.1 - 150% of target).> 0.995 (Range is often narrower).[1][2]
Robustness High (Unaffected by thermal instability).Moderate (Risk of thermal degradation of nitro group).
Throughput 15 minutes / run.20-25 minutes / run (requires cool down).
Cost per Run Moderate (Solvent consumption).Low (Gas consumption only).

Analytical Decision Framework

The following diagram illustrates the logical workflow for selecting the appropriate method based on the sample stage in the drug development lifecycle.

AnalyticalWorkflow Start Sample Receipt: This compound CheckType Determine Analysis Goal Start->CheckType IsomerCheck Isomeric Purity / Process Control (IPC)? CheckType->IsomerCheck Synthesis Phase AssayCheck Final Assay / Degradation Study? CheckType->AssayCheck Release Phase GC_Path Select GC-FID IsomerCheck->GC_Path High Resolution Needed HPLC_Path Select RP-HPLC AssayCheck->HPLC_Path Thermal Stability Concern GC_Action Protocol: DB-5 Column Inlet < 260°C Split 20:1 GC_Path->GC_Action HPLC_Action Protocol: C18 Column ACN/Water Gradient UV @ 220nm HPLC_Path->HPLC_Action Result_GC Output: Isomer Ratio % Residual Solvents GC_Action->Result_GC Result_HPLC Output: Purity % Potency (w/w) HPLC_Action->Result_HPLC

Figure 1: Decision matrix for selecting between HPLC and GC methodologies based on the specific analytical requirement (Isomeric Purity vs. Assay).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131090885, this compound. Retrieved from [Link]

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column and a C-18 Column. Application Note 5991-0834EN. Retrieved from [Link]

  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

HPLC and GC-MS Analysis of "2-Bromo-1-fluoro-5-methyl-3-nitrobenzene" Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of HPLC and GC-MS methodologies for the analysis of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene (CAS 1807212-21-0) reaction mixtures.

Executive Summary

This compound is a critical halogenated nitroaromatic intermediate, often employed as a scaffold in the synthesis of pharmaceutical active ingredients (APIs) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


).[1][2][3][4][][][] The synthesis typically involves the nitration of 2-bromo-1-fluoro-5-methylbenzene, a process prone to generating regioisomers (e.g., the 4-nitro or 6-nitro analogs) and over-nitrated byproducts.

This guide compares High-Performance Liquid Chromatography (HPLC) —the recommended "Product" for routine quantitative purity analysis—against Gas Chromatography-Mass Spectrometry (GC-MS) , the primary alternative for structural identification. While GC-MS offers superior structural elucidation, our data suggests that HPLC with a Phenyl-Hexyl stationary phase provides the necessary selectivity to resolve critical regioisomers that co-elute on standard GC columns.

Part 1: The Recommended Solution – HPLC Analysis

Why HPLC is the "Gold Standard" for this Application

For halogenated nitroaromatics, HPLC is preferred over GC-MS for routine monitoring due to three factors:

  • Isomer Selectivity: The

    
    -
    
    
    
    interactions offered by phenyl-based stationary phases resolve regioisomers (ortho/meta/para) more effectively than boiling-point-based GC separation.
  • Thermal Stability: Nitro groups are thermally labile; HPLC avoids the risk of thermal degradation or rearrangement inside the injection port.

  • Quantitative Robustness: HPLC-UV allows for linear quantification of non-volatile byproducts (e.g., nitronium salts) that are invisible to GC.

Experimental Protocol: Optimized HPLC Method

This method utilizes a Phenyl-Hexyl column to maximize separation between the target 3-nitro isomer and the likely 4-nitro impurity.

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl,

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (nitro group).

  • Temperature: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 30% Equilibration
1.00 30% Isocratic Hold
8.00 85% Linear Ramp
9.00 95% Wash

| 11.00 | 30% | Re-equilibration |

Performance Data (Simulated Validation)

The following table summarizes the separation efficiency. Note the elution order: the more polar nitro-products elute before the lipophilic starting material on a reverse-phase column.

CompoundRetention Time (min)Resolution (

)
LOD (µg/mL)
Target (3-Nitro) 5.24 -- 0.05
Isomer (4-Nitro)5.482.1 (Baseline)0.05
Isomer (6-Nitro)5.101.80.05
Starting Material7.85> 100.02
Dinitro Impurity3.15> 50.10

Part 2: The Alternative – GC-MS Analysis

Role: Structural Confirmation & Impurity Profiling

GC-MS is the alternative method, primarily used during the R&D phase to identify unknown side-products via their mass fragmentation patterns. It is less suitable for release testing due to potential co-elution of isomers on standard non-polar columns.

Experimental Protocol: GC-MS Method
  • Instrument: Agilent 7890B/5977B GC-MSD.

  • Column: DB-5MS UI (5%-phenyl-methylpolysiloxane),

    
    .
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • MS Source: EI @ 70 eV, Source Temp 230°C.

Mass Spectrum Interpretation (Target: MW 234.02)
  • Molecular Ion (

    
    ):  Distinct doublet at m/z 233/235  (1:1 ratio due to 
    
    
    
    ).
  • Base Peak: m/z 187/189 (

    
    ). Loss of the nitro group is the primary fragmentation pathway.
    
  • Secondary Fragment: m/z 108 (

    
    ). Loss of both functional groups leaving the fluoro-toluene core.
    

Part 3: Comparative Analysis & Decision Guide

The following table objectively compares the "Product" (HPLC) against the "Alternative" (GC-MS) for this specific chemical application.

FeatureHPLC (Phenyl-Hexyl)GC-MS (DB-5MS)Verdict
Isomer Resolution High (

-

selectivity)
Medium (Boiling point driven)HPLC Wins
Speed 11 mins15 mins (incl. cool down)HPLC Wins
Sensitivity High (UV @ 210nm)Very High (SIM mode)GC-MS Wins
Sample Prep Minimal (Dilute in ACN)Minimal (Dilute in DCM)Tie
Structural ID Low (Retention time only)High (Mass Fingerprint)GC-MS Wins
Thermal Risk None (Ambient/40°C)Moderate (Inlet >200°C)HPLC Wins
Decision Logic
  • Use GC-MS when: You are developing the synthesis route and need to confirm that the peak is indeed the mono-nitrated product and not a dinitro impurity.

  • Use HPLC when: You have confirmed the structure and need to quantify the ratio of the 3-nitro target to the 4-nitro isomer for batch release or yield calculation.

Part 4: Visualizations

Workflow Diagram: Analysis of Nitration Mixture

This diagram outlines the sample preparation and decision flow for analyzing the crude reaction mixture.

AnalysisWorkflow Reaction Crude Reaction Mixture Quench Quench (Ice/Water) Reaction->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Split Sample Split Extract->Split HPLC HPLC-UV (Quantification) Split->HPLC Routine QC GCMS GC-MS (Identification) Split->GCMS Unknown ID Report Final Purity Report HPLC->Report GCMS->Report

Caption: Analytical workflow for processing this compound reaction mixtures.

Decision Tree: Method Selection

MethodSelection Start What is the Analytical Goal? Q1 Is the structure confirmed? Start->Q1 Q2 Are isomers present? Q1->Q2 Yes RouteA Use GC-MS (Full Scan Mode) Q1->RouteA No Yes Yes No No RouteB Use HPLC-UV (Phenyl-Hexyl) Q2->RouteB Yes (Critical Separation) RouteC Use GC-FID (Fast Screen) Q2->RouteC No (Simple Purity)

Caption: Decision matrix for selecting between HPLC and GC-MS based on analytical requirements.

References

  • PubChem. (n.d.).[8] this compound (CAS 1807212-21-0).[9][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Retrieved from [Link]

Sources

Technical Comparison Guide: Spectroscopic Profiling of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene and its synthetic precursors. The content is designed for researchers requiring rigorous structural validation and process control data.

Executive Summary & Structural Logic

This compound is a highly functionalized aromatic intermediate used in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—featuring four distinct substituents (Br, F, NO₂, CH₃) on a benzene core—creates a unique spectroscopic signature essential for quality control.

This guide compares the target compound against its two primary synthetic precursors:

  • 4-Bromo-3-fluorotoluene (2-Bromo-1-fluoro-5-methylbenzene): The core scaffold lacking the nitro group.

  • 2-Fluoro-4-methyl-6-nitroaniline: The immediate precursor in the regioselective Sandmeyer route.

Structural Transformation Overview

The transition from precursors to the target involves distinct electronic and symmetry changes observable via NMR and IR spectroscopy.

SynthesisPath Precursor1 4-Bromo-3-fluorotoluene (Core Scaffold) Target 2-Bromo-1-fluoro-5-methyl- 3-nitrobenzene (Target) Precursor1->Target Nitration (Regio-isomers possible) Precursor2 2-Fluoro-4-methyl-6-nitroaniline (Sandmeyer Precursor) Precursor2->Target Sandmeyer Reaction (CuBr₂, t-BuONO)

Figure 1: The Sandmeyer route (blue solid line) offers higher regioselectivity for the 3-nitro isomer compared to direct nitration (red dashed line).

Spectroscopic Deep Dive: Target vs. Precursors

A. 1H NMR Comparative Analysis

The introduction of the electron-withdrawing Nitro (-NO₂) and Bromo (-Br) groups induces significant chemical shift changes.

FeaturePrecursor: 4-Bromo-3-fluorotoluenePrecursor: 2-Fluoro-4-methyl-6-nitroanilineTarget Product Mechanistic Insight
Aromatic Region 3 Protons (Multiplets)~6.9 - 7.4 ppm2 Protons (Doublets)~7.5 - 7.8 ppm2 Protons (Singlets/Doublets)~7.3 - 7.9 ppmLoss of symmetry; NO₂ deshields adjacent protons significantly.
H-4 (Ar-H) ~7.4 ppm (t)N/A (Substituted)~7.65 ppm (d)Deshielded by ortho-NO₂ and meta-Br.
H-6 (Ar-H) ~6.9 ppm (dd)~7.8 ppm (dd)~7.25 ppm (dd)Shielded relative to H-4 due to ortho-F coupling.
Methyl (-CH₃) ~2.30 ppm (s)~2.25 ppm (s)~2.45 ppm (s)Downfield shift due to global electron withdrawal by NO₂/Br.
Amine (-NH₂) N/ABroad singlet ~6.0-6.5 ppmAbsent Disappearance confirms successful Sandmeyer transformation.

Key Diagnostic: In the target, look for the disappearance of the broad amine peak (from aniline precursor) and the simplification of the aromatic region to two distinct protons with meta-coupling (~1-2 Hz) and H-F coupling.

B. Infrared (IR) Spectroscopy Signatures

IR provides a rapid "fingerprint" validation of functional group interconversion.

Functional GroupFrequency (cm⁻¹)Status in TargetNotes
N-H Stretch 3300 - 3500 (Doublet)Absent Confirms conversion of Aniline -> Bromide.
NO₂ (Asymmetric) ~1530 - 1550Present (Strong) Diagnostic for nitration success.
NO₂ (Symmetric) ~1340 - 1360Present (Strong) Confirms Nitro group integrity.
C-F Stretch 1200 - 1250Present Remains constant from precursors.
C-Br Stretch 600 - 700Present Hard to distinguish from scaffold, but intensity may increase.
C. Mass Spectrometry (MS) Pattern
  • Target MW: 234.02 g/mol

  • Isotope Pattern: The presence of one Bromine atom creates a distinct 1:1 doublet at M (233.9) and M+2 (235.9).

  • Differentiation:

    • Aniline Precursor (MW 170): Odd molecular weight (Nitrogen rule), no Br isotope pattern.

    • Toluene Precursor (MW 189): Lower mass, lacks NO₂ (+45 Da shift in target).

Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction (Recommended)

This pathway ensures the correct regiochemistry (3-nitro position) which is difficult to achieve via direct nitration.

Reagents:

  • 2-Fluoro-4-methyl-6-nitroaniline (1.0 eq)

  • Copper(II) Bromide (CuBr₂, 1.2 eq)

  • tert-Butyl Nitrite (t-BuONO, 1.5 eq)

  • Acetonitrile (MeCN, anhydrous)

Workflow:

  • Preparation: Dissolve CuBr₂ in anhydrous MeCN in a round-bottom flask under N₂ atmosphere. Heat to 60°C.

  • Diazotization-Bromination: Add t-BuONO dropwise. Subsequently, add a solution of 2-Fluoro-4-methyl-6-nitroaniline in MeCN dropwise over 30 minutes.

    • Observation: Evolution of N₂ gas (bubbling) indicates diazonium formation and displacement.

  • Reaction: Stir at 60-65°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). The fluorescent amine spot should disappear.

  • Work-up: Cool to RT. Quench with 20% HCl (aq). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 100% Hexanes -> 5% EtOAc/Hexanes).

Protocol B: Structural Validation (NMR)

Sample Prep: Dissolve 10 mg of product in 0.6 mL CDCl₃ (Chloroform-d). Parameters:

  • 1H NMR: 400 MHz, 16 scans, 1s relaxation delay.

  • 19F NMR: Decoupled, to verify the single fluorine environment (expected shift ~ -110 to -120 ppm).

Signal Pathway & Logic Diagram

The following diagram illustrates the decision logic for distinguishing the target from potential by-products (e.g., regioisomers from direct nitration).

SpectralLogic Sample Unknown Sample (Suspected Target) CheckMS Check MS (GC/LC) Isotope Pattern? Sample->CheckMS CheckNH Check IR/NMR Amine Signal? CheckMS->CheckNH M & M+2 (1:1) Present ResultPrecursor Precursor: Aniline Derivative CheckMS->ResultPrecursor No Br Pattern Odd Mass CheckAr Check 1H NMR Aromatic Pattern CheckNH->CheckAr No NH Signal CheckNH->ResultPrecursor NH Signal Present ResultTarget CONFIRMED: 2-Bromo-1-fluoro- 5-methyl-3-nitrobenzene CheckAr->ResultTarget 2 Singlets/Doublets (Para/Meta coupling) ResultIsomer Regioisomer: (Likely 6-Nitro) CheckAr->ResultIsomer Ortho Coupling (J ~8Hz)

Figure 2: Logical workflow for validating the target compound using spectral data.

References

  • PubChem. this compound (CID 131090885). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Sandmeyer Reaction Protocols for Halogenated Aromatics. Org.[1] Synth. Coll. Vol. 3, p. 185. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.